molecular formula C11H17NO B13971975 (1R)-1-(4-Ethoxyphenyl)propylamine CAS No. 856758-62-8

(1R)-1-(4-Ethoxyphenyl)propylamine

Cat. No.: B13971975
CAS No.: 856758-62-8
M. Wt: 179.26 g/mol
InChI Key: CXGWGKBEIXPOKA-LLVKDONJSA-N
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Description

(1R)-1-(4-Ethoxyphenyl)propylamine (CAS 856758-62-8) is a chiral phenylpropylamine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol, is characterized by its high enantiopurity (R-configuration) and a purity of ≥98% . Its structure, featuring a chiral center adjacent to a 4-ethoxyphenyl ring system, makes it a valuable intermediate and building block for the synthesis of more complex, biologically active molecules . Compounds within the phenylpropylamine class are frequently investigated for their potential interactions with central nervous system targets, including monoamine transporters and receptors . As a chiral amine, it serves as a critical precursor in asymmetric synthesis, enabling the development of novel compounds for pharmacological screening . The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C . According to GHS labeling, it carries the warning signal word and has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the precautionary statements on the Safety Data Sheet must be consulted and followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856758-62-8

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(4-ethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI Key

CXGWGKBEIXPOKA-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)OCC)N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for (1R)-1-(4-Ethoxyphenyl)propylamine , a high-value chiral intermediate used in the synthesis of adrenergic receptor modulators and calcimimetic agents.

CAS Registry Number: 856758-62-8 Chemical Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]

Executive Summary

This compound is a primary chiral benzylic amine characterized by a propyl backbone and a para-ethoxy substitution on the phenyl ring. It serves as a critical pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands. Its structural rigidity and specific stereochemistry (R-configuration) make it an ideal scaffold for synthesizing Norepinephrine Reuptake Inhibitors (NRIs) and Beta-3 adrenergic agonists .

This guide details the physicochemical properties, validated synthetic protocols (biocatalytic and chemocatalytic), and analytical standards required for its deployment in pharmaceutical development.

Chemical Identity & Structural Analysis[2]

The compound features a chiral center at the benzylic position (C1), connecting the aromatic ring, the amine, and the ethyl group. The (R)-configuration is often the bioactive eutomer for adrenergic targets, dictating binding affinity in the orthosteric pocket of the receptor.

Physicochemical Properties Table
PropertyValueNotes
IUPAC Name (1R)-1-(4-Ethoxyphenyl)propan-1-amine
Appearance Colorless to pale yellow oilDarkens upon oxidation
Boiling Point 265–270 °C (760 mmHg)Extrapolated; ~115 °C @ 10 mmHg
Density 0.96 ± 0.05 g/cm³Predicted
pKa 9.8 ± 0.2Typical for primary benzylic amines
LogP 2.3Moderate lipophilicity
Optical Rotation [α]D²⁰ + (positive)Exact value solvent-dependent (typically MeOH)
Solubility Soluble in MeOH, DCM, DMSOSparingly soluble in water (unless protonated)

Synthetic Methodologies

For high-purity pharmaceutical applications (>99% ee), we recommend Biocatalytic Transamination over classical resolution due to higher yield and atom economy. However, for bulk non-GMP synthesis, Asymmetric Hydrogenation is also detailed.

Method A: Biocatalytic Transamination (Recommended)

This method utilizes an


-Transaminase (ATA) to convert 4-ethoxypropiophenone directly to the chiral amine using isopropylamine as an amine donor.
  • Substrate: 4-Ethoxypropiophenone (CAS 121-97-1)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp. variant)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP)

Protocol:

  • Preparation: In a reaction vessel, dissolve 4-ethoxypropiophenone (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing 10% DMSO.

  • Amine Donor: Add Isopropylamine (1.0 M) to shift equilibrium.

  • Catalysis: Add PLP (1 mM) and the (R)-Transaminase enzyme powder (5 g/L).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Workup: Acidify to pH 2 with 6M HCl to stop the reaction. Extract unreacted ketone with MTBE. Basify the aqueous phase to pH 12 with 10M NaOH and extract the product into Ethyl Acetate.

  • Purification: Dry organic layer over MgSO₄ and concentrate. Distill under reduced pressure.

Method B: Asymmetric Reductive Amination

Uses a chiral Ruthenium or Rhodium catalyst.

  • Catalyst: [RuCl(p-cymene)((R,R)-Ts-DPEN)]

  • Hydrogen Source: HCOOH / TEA (5:2 azeotrope) or H₂ gas (50 bar).

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Ethoxypropiophenone (Precursor) Step1 Biocatalysis (R)-Transaminase + PLP Amine Donor: iPrNH2 Start->Step1 pH 7.5, 30°C Step2 Phase Separation Acid/Base Extraction Step1->Step2 Conversion >90% End (1R)-1-(4-Ethoxyphenyl) propylamine (>99% ee) Step2->End Isolation

Caption: Figure 1. Biocatalytic route for the enantioselective synthesis of this compound.

Analytical Characterization

Validating the enantiomeric excess (ee) is critical. The following HPLC method is the industry standard for this class of amines.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or IA (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Absorption max of ethoxybenzene moiety).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~10.2 min (Verify with racemic standard).

NMR Interpretation (400 MHz, CDCl₃)
  • δ 7.25 (d, 2H): Aromatic protons (meta to ethoxy).

  • δ 6.85 (d, 2H): Aromatic protons (ortho to ethoxy).

  • δ 4.02 (q, 2H): O-CH₂ -CH₃ (Quartet characteristic of ethoxy).

  • δ 3.75 (t, 1H): Benzylic CH -NH₂.

  • δ 1.65 (m, 2H): Propyl CH₂ .

  • δ 1.40 (t, 3H): O-CH₂-CH₃ .

  • δ 0.85 (t, 3H): Propyl terminal CH₃ .

Applications in Drug Development

This amine is a privileged structure for Beta-Adrenergic and Calcium-Sensing receptor modulation.

Calcilytics (CaSR Antagonists)

The this compound scaffold mimics the pharmacophore of Cinacalcet analogs. The ethoxy group provides steric bulk and lipophilicity, enhancing penetration into the transmembrane domain of the Calcium-Sensing Receptor (CaSR).

Beta-3 Adrenergic Agonists

Similar to Mirabegron, the chiral amine serves as the linker between the arylethanolamine headgroup and the tail region. The (R)-configuration aligns the amine with the Aspartic acid residue in the receptor binding pocket, crucial for potency.

Pharmacophore Mapping Diagram

Pharmacophore Core (1R)-Amine Center (Ionic Bond to Asp) Target Receptor Binding (GPCR TM Domain) Core->Target Critical Interaction Lipophilic 4-Ethoxy Phenyl (Hydrophobic Pocket) Lipophilic->Core Lipophilic->Target Affinity Booster Linker Propyl Chain (Steric Spacer) Linker->Core

Caption: Figure 2. Pharmacophore contribution of the (1R)-amine scaffold in GPCR ligand binding.

Safety & Handling (HSE)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). As a primary amine, it can cause chemical burns if concentrated.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine readily absorbs CO₂ from air to form carbamates.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • ChemicalBook. (2023). This compound MSDS and Properties. Retrieved from

  • PubChem. (2024). 1-(4-Ethoxyphenyl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from

  • GuideChem. (2021). Preparation of Chiral Benzylamines via Transamination. Retrieved from

  • Google Patents. (2019).[2] CN109369423B: Preparation method of 3-ethoxy propylamine and related aryl amines. Retrieved from

  • NIST. (2023). Mass Spectrum of 1-Propanone, 1-(4-methoxyphenyl)- (Precursor Data). Retrieved from

Sources

Thermodynamic Stability of (1R)-1-(4-Ethoxyphenyl)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of (1R)-1-(4-Ethoxyphenyl)propylamine , a chiral benzylic amine intermediate critical in the synthesis of CNS-active pharmaceutical ingredients (e.g., monoamine oxidase inhibitors).[1]

The guide is structured to address the absence of widespread public data by providing derived theoretical expectations based on structural analogues (e.g., (R)-1-(4-methoxyphenyl)ethylamine) and rigorous experimental protocols for validation.[1]

Part 1: Executive Technical Synthesis[1]

This compound (CAS: 856758-62-8) represents a class of chiral benzylic amines where thermodynamic stability is governed by two competing factors: the kinetic barrier to racemization at the benzylic carbon and the oxidative susceptibility of the amine functionality.[1]

Chemical Identity & Physicochemical Baseline[2][3]
  • IUPAC Name: (1R)-1-(4-ethoxyphenyl)propan-1-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 179.26 g/mol [1]

  • Physical State (Free Base): Colorless to pale yellow liquid (Predicted BP: ~266–269°C).[1]

  • Physical State (Salts): Crystalline solids (e.g., Hydrochloride, Tartrate).

  • Chirality: (R)-enantiomer.[1] The benzylic C-H bond is activated by the electron-rich ethoxyphenyl ring, creating a thermodynamic drive toward the racemate under specific conditions.

Core Thermodynamic Risks
  • Racemization (Entropy-Driven): The transition from pure enantiomer to racemate (

    
    ) is thermodynamically favorable due to the entropy of mixing (
    
    
    
    ).[1] While kinetically inhibited at ambient temperature, this process accelerates in the presence of radical initiators, transition metals, or strong bases.
  • Oxidative Deamination: The benzylic position is prone to oxidation, leading to the corresponding ketone (1-(4-ethoxyphenyl)propan-1-one), a thermodynamically stable degradation product.[1]

  • Carbamate Formation: As a primary amine, the free base is thermodynamically unstable in air, rapidly reacting with atmospheric CO

    
     to form carbamate salts (
    
    
    
    ).

Part 2: Detailed Stability Mechanisms[1]

Racemization Thermodynamics

The stability of the chiral center is the primary quality attribute. Racemization occurs via the removal of the benzylic proton.

  • Mechanism: Deprotonation forms a planar, achiral carbanion intermediate. The electron-donating ethoxy group stabilizes the resonance structure, slightly lowering the

    
     of the benzylic proton compared to unsubstituted benzylamines.
    
  • Thermodynamic Driver: The racemic mixture is energetically favored by approx. 1.7 kJ/mol at 298 K due to entropic gain.

  • Catalytic Vulnerability: The compound is stable in pure form but susceptible to Dynamic Kinetic Resolution (DKR) conditions. Trace metals (Ru, Ir) or radical sources can lower the activation energy (

    
    ) for C-H abstraction, triggering rapid racemization.
    
Solid-State Thermodynamics (Salts)

The free base is a liquid; therefore, thermodynamic stability in drug substances refers to its diastereomeric salts .[1]

  • Lattice Energy: Salts formed with chiral acids (e.g., L-Tartaric acid, D-Mandelic acid) exhibit distinct lattice energies.[1] The "Less Soluble Diastereomer" (LSD) is thermodynamically more stable in the solid phase, which is the basis for optical resolution.

  • Polymorphism: High-lattice-energy salts may exhibit polymorphism.[1] Metastable polymorphs can revert to stable forms during storage, altering dissolution rates.

Degradation Pathways Visualization

The following diagram illustrates the thermodynamic sinks (degradation products) relative to the active pharmaceutical ingredient (API).

DegradationPathways API (1R)-1-(4-Ethoxyphenyl) propylamine (Metastable Enantiomer) Racemate Racemic Mixture (Thermodynamic Sink 1) API->Racemate Radical/Base Cat. ΔG < 0 (Entropy) Ketone 1-(4-Ethoxyphenyl) propan-1-one (Oxidative Sink) API->Ketone Oxidative Deamination [O], Metal Cat. Carbamate Carbamate Salt (CO2 Adduct) API->Carbamate +CO2 (Air) Reversible Imine Imine Dimer (Condensation Product) API->Imine -NH3 High T

Caption: Thermodynamic degradation landscape showing the entropic drive to racemate and enthalpic drive to oxidation products.[1]

Part 3: Experimental Protocols for Stability Assessment

As specific literature values for this enantiomer are sparse, the following protocols are designed to generate self-validating stability data.

Protocol A: Chiral Stability Screening (Racemization Risk)

Objective: Determine the rate constant (


) and activation energy (

) for racemization.[1]
  • Preparation: Dissolve (1R)-amine (10 mg/mL) in three solvent systems: Toluene (non-polar), Ethanol (protic), and DMSO (polar aprotic).

  • Stress Conditions:

    • Thermal: 60°C, 80°C, 100°C.

    • Base Catalysis: Add 0.1 eq. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

    • Radical Stress: Add 0.05 eq.[1] AIBN (Azobisisobutyronitrile).[1]

  • Sampling: Aliquot at t=0, 4, 8, 24, and 48 hours. Derivatize immediately (e.g., with acetic anhydride) to quench.

  • Analysis: Chiral HPLC (e.g., Chiralcel OD-H column).[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% Diethylamine.[1]

    • Detection: UV at 254 nm.

  • Calculation: Plot

    
     vs. time. Linearity confirms pseudo-first-order kinetics.[1]
    
Protocol B: Solid-State Stress Testing (DSC/TGA)

Objective: Characterize the thermodynamic stability of the salt form (e.g., HCl salt).

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

  • Method:

    • Seal 2-5 mg of salt in a crimped aluminum pan (pinhole lid for TGA).

    • Ramp 10°C/min from 25°C to 250°C.

  • Interpretation:

    • Endotherm 1 (Sharp): Melting point (

      
      ).[1] A depression in 
      
      
      
      compared to reference indicates impurity or eutectic formation.
    • Exotherm (Post-melt): Decomposition temperature (

      
      ).
      
    • Weight Loss (TGA): If coincident with

      
      , indicates sublimation or loss of solvate.
      
Protocol C: Oxidative Stress & CO2 Sensitivity

Objective: Assess handling requirements for the free base.

  • CO2 Uptake: Expose 1g of liquid free base to ambient air (50% RH) in a tared vial.[1] Weigh hourly.

    • Success Criterion: Mass increase >1% within 4 hours indicates rapid carbamate formation; requires inert atmosphere handling (N

      
      /Ar).[1]
      
  • Peroxide Challenge: Treat solution with 3% H

    
    O
    
    
    
    . Monitor formation of 1-(4-ethoxyphenyl)propan-1-one via LC-MS.[1]

Part 4: Data Presentation & Workflow

Comparative Stability Matrix

Derived from general benzylic amine behaviors and specific analogue data.[1]

ParameterFree Base (Liquid)HCl Salt (Solid)Risk LevelMitigation
Melting Point N/A (Liquid)>150°C (Est.)LowN/A
Hygroscopicity ModerateLow to ModerateMediumStore with desiccant
Oxidation High (Benzylic C-H)LowHighStore under Argon
Racemization Slow (Ambient)NegligibleMediumAvoid strong bases/radicals
CO2 Absorption Rapid (Carbamate)NoneHighHandle in glovebox/hood
Stability Testing Workflow

This workflow ensures a systematic approach to validating the compound's stability for drug development.

StabilityWorkflow cluster_Solid Solid State (Salts) cluster_Liquid Liquid/Solution State Start Start: (1R)-Amine Sample DSC DSC/TGA Analysis (Identify Tm, Tdec) Start->DSC Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress Decision Is ee% > 99.5% AND Purity > 98%? DSC->Decision XRPD X-Ray Diffraction (Check Polymorphs) XRPD->Decision ChiralLC Chiral HPLC (Monitor ee%) Stress->ChiralLC ChiralLC->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Caption: Decision logic for stability release testing of chiral amine intermediates.

Part 5: References

  • ChemicalBook. this compound Product Properties. Retrieved from .[1]

  • EPA CompTox Dashboard. Properties of 2-(4-Ethoxyphenyl)propan-2-amine (Isomer Analogue). Retrieved from .[1]

  • Stirling, M. J., et al. (2016). The kinetics and mechanism of the organo-iridium catalysed racemisation of amines. Organic & Biomolecular Chemistry. (Contextualizing benzylic amine racemization mechanisms).

  • NIST Chemistry WebBook. Thermochemistry of Propylamine Derivatives. Retrieved from .[1]

  • PubChem. (R)-1-(4-Methoxyphenyl)ethylamine (Structural Analogue Data). Retrieved from .[1]

Sources

(1R)-1-(4-Ethoxyphenyl)propylamine CAS number and safety data sheets (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 856758-62-8 Document Type: Technical Guide & Safety Data Sheet (SDS) Summary Version: 2.1 (2025 Revision)

Executive Summary

(1R)-1-(4-Ethoxyphenyl)propylamine is a high-value chiral building block belonging to the class of 1-arylpropylamines . It serves as a critical pharmacophore in the synthesis of calcimimetics (calcium-sensing receptor allosteric modulators) and other GPCR-targeted therapeutics. Its structural rigidity, provided by the chiral center at the benzylic position, imparts high stereoselectivity in ligand-receptor binding interactions, often making the (1R)-enantiomer significantly more potent (10–100x) than its (1S)-counterpart or the racemate.

This guide outlines the chemical identity, safety protocols (SDS), industrial synthesis pathways, and quality control parameters required for its application in drug development.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name (1R)-1-(4-Ethoxyphenyl)propan-1-amine
CAS Number 856758-62-8
Synonyms (R)-4-Ethoxy-α-ethylbenzenemethanamine; (R)-1-(4-Ethoxyphenyl)propylamine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Chirality (R)-Enantiomer
Physical State Colorless to pale yellow liquid (free base); White solid (HCl salt)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (free base)
SMILES CCC1=CC=C(OCC)C=C1

Safety Data Sheet (SDS) Highlights

Signal Word: WARNING GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

Hazard Statements (GHS)[3]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Emergency Response Diagram

SafetyProtocol Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin Wash with soap & water (15 mins) Skin->ActionSkin ActionEye Rinse cautiously Remove lenses Eye->ActionEye ActionInhal Move to fresh air Support breathing Inhalation->ActionInhal Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Emergency response decision tree for acute exposure incidents.

Synthesis & Manufacturing

To ensure high optical purity (>98% ee), asymmetric synthesis is preferred over classical resolution. The Ellman’s Sulfinamide method is the industry standard for this class of amines.

Method A: Asymmetric Reductive Amination (Preferred)

This route utilizes tert-butanesulfinamide as a chiral auxiliary to induce stereochemistry during the imine reduction step.

Protocol:

  • Condensation: React 4'-ethoxypropiophenone with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis acid) in THF to form the chiral N-sulfinyl imine.

  • Diastereoselective Reduction: Cool to -48°C and treat with NaBH₄. The bulky chiral auxiliary directs the hydride attack to the Re-face, yielding the (R,R)-sulfinamide intermediate.

  • Deprotection: Hydrolyze the sulfinyl group using HCl/MeOH to release the free (1R)-amine hydrochloride salt.

Synthesis Workflow Diagram

Synthesis Start 4'-Ethoxypropiophenone (Ketone Precursor) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Condensation Auxiliary (R)-tert-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction Reductive Amination (NaBH4, -48°C) Imine->Reduction ProtectedAmine (R,R)-Sulfinamide Reduction->ProtectedAmine Stereocontrol Hydrolysis Acid Hydrolysis (HCl/MeOH) ProtectedAmine->Hydrolysis Product This compound (>98% ee) Hydrolysis->Product

Caption: Asymmetric synthesis workflow using Ellman's auxiliary for high enantiomeric excess.

Quality Control & Analytical Standards

Trustworthiness in data is paramount. Every batch must be validated against the following specifications.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d₆)Conforms to structure; characteristic doublet at ~1.3 ppm (methyl), triplet at ~1.4 ppm (ethoxy).
Purity HPLC (C18 Column)≥ 98.0% Area
Chiral Purity Chiral HPLC (Daicel Chiralpak AD-H)≥ 98.5% ee (Enantiomeric Excess)
Optical Rotation Polarimetry (c=1, MeOH, 20°C)Specific rotation [α]D must be negative (verify against reference standard).
Water Content Karl Fischer≤ 0.5%

Self-Validating Protocol:

  • Chiral HPLC: Always run the racemic mixture first to establish the retention times of both enantiomers. The (1R) peak should be identified by spiking with a known standard if available, or by optical rotation correlation.

Applications in Drug Discovery

The this compound moiety is a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) .

Calcimimetics (CaSR Modulators)

This amine serves as the core scaffold for Type II calcimimetics (e.g., analogs of Cinacalcet and NPS R-568 ).

  • Mechanism: These compounds act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland.[1]

  • Stereochemical Impact: Research indicates that the (R)-enantiomer of phenylalkylamines is often 10–100 times more potent than the (S)-enantiomer in suppressing Parathyroid Hormone (PTH) secretion [1].[1][2] The spatial arrangement of the ethyl group in the (R)-configuration optimally fills the hydrophobic pocket of the CaSR transmembrane domain.

Neurotransmitter Transporter Inhibitors

The 1-arylpropylamine motif is also found in triple reuptake inhibitors (SNDRIs) and specific serotonin reuptake inhibitors. The ethoxy group at the para-position enhances lipophilicity (LogP ~2.5), improving Blood-Brain Barrier (BBB) penetration compared to the methoxy or hydroxy analogs.

References

  • NPS Pharmaceuticals. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor.[1][2] PubMed. [Link]

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 856758-62-8. PubChem.[3] [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of (1R)-1-(4-Ethoxyphenyl)propylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of (1R)-1-(4-Ethoxyphenyl)propylamine, a chiral amine of interest in pharmaceutical development. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical chemistry and solubility theory. By examining the structural attributes of the target molecule and drawing parallels with analogous compounds, this guide offers valuable insights into its likely behavior across a spectrum of organic solvents. Furthermore, it outlines detailed, best-practice experimental protocols for the systematic determination of its solubility, equipping researchers with the necessary tools to generate precise and reliable data. This whitepaper is designed to be an essential resource for scientists engaged in the formulation, process development, and analytical characterization of this compound and related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing critical parameters ranging from bioavailability and route of administration to the design of efficient manufacturing processes.[1] A thorough understanding of an API's solubility in various organic solvents is paramount for crucial operations such as reaction chemistry, purification, crystallization, and the formulation of the final dosage form.

This compound is a chiral primary amine with a structure suggestive of its potential utility as a building block in the synthesis of more complex pharmaceutical agents. Its molecular architecture, comprising a substituted aromatic ring, an aliphatic propyl chain, and a primary amine group, dictates its interactions with different solvent environments. This guide will dissect these structural features to predict its solubility behavior and provide the methodologies to empirically verify these predictions.

Molecular Structure and Predicted Solubility Characteristics

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[2] The structure of this compound features both polar and non-polar moieties, suggesting a nuanced solubility profile.

  • Polar Moieties: The primary amine (-NH2) group is capable of acting as a hydrogen bond donor and acceptor, while the ether (-O-) linkage in the ethoxy group can act as a hydrogen bond acceptor. These features will promote solubility in polar solvents.[3][4]

  • Non-Polar Moieties: The phenyl ring and the propyl chain contribute to the molecule's lipophilicity, favoring solubility in non-polar or weakly polar organic solvents.[3]

Aromatic amines, such as the subject molecule, generally exhibit significant solubility in organic solvents.[4] The lone pair of electrons on the nitrogen atom can engage in hydrogen bonding, which is a key factor in their dissolution. However, the presence of the aromatic ring can diminish the tendency for hydrogen bonding compared to aliphatic amines, while the overall size of the molecule also plays a role.[3]

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. For a more quantitative prediction, computational models such as UNIFAC or PC-SAFT could be employed, though these are beyond the scope of this guide.[5]

Table 1: Predicted Solubility of this compound in Representative Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe amine and ether groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[6][7]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions between the solvent and the polar groups of the solute will drive solubility. The absence of strong hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.[6][7]
Non-Polar Aromatic Toluene, BenzeneModerate to HighThe aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvents. The aliphatic portion also contributes to van der Waals forces.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThe ether linkage in the solute will have favorable interactions with ether solvents. THF, being more polar than diethyl ether, is expected to be a better solvent.[8]
Halogenated Dichloromethane, ChloroformModerateThese solvents are weakly polar and can engage in dipole-dipole interactions. However, amines can be incompatible with chloroform and carbon tetrachloride.[3]
Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.[2][6]

Experimental Determination of Solubility

While predictions provide a valuable starting point, precise solubility data must be determined experimentally. The following section details a robust protocol for this purpose.

General Experimental Workflow

The determination of solubility typically follows a systematic approach to ensure accuracy and reproducibility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis Solute Obtain pure this compound Solvent_Selection Select a range of organic solvents Solute->Solvent_Selection Temp_Control Set up a temperature-controlled environment Solvent_Selection->Temp_Control Equilibration Equilibrate solute-solvent mixture Temp_Control->Equilibration Sampling Sample the saturated solution Equilibration->Sampling Analysis Analyze sample concentration (e.g., HPLC, UV-Vis) Sampling->Analysis Calculation Calculate solubility Analysis->Calculation Reporting Report results (e.g., mg/mL, mol/L) Calculation->Reporting

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often utilize smaller sample sizes and parallel processing to increase efficiency.

HTS_Workflow Dispense_API Dispense solid API into microplate wells Dispense_Solvent Dispense various solvents into wells Dispense_API->Dispense_Solvent Equilibrate Seal and agitate the plate at a controlled temperature Dispense_Solvent->Equilibrate Separate Separate undissolved solid (e.g., centrifugation, filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., UV plate reader) Separate->Analyze Data_Processing Automated data processing and solubility calculation Analyze->Data_Processing

Caption: A simplified workflow for high-throughput solubility screening.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[2] This relationship can be quantified using the van't Hoff equation. Experimental determination of solubility at different temperatures is crucial for processes like crystallization.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[6][7] A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • pH (in aqueous-organic mixtures): Although this guide focuses on organic solvents, it is important to note that in mixed aqueous-organic systems, the pH will have a profound effect on the solubility of an amine. The basic amine group will be protonated at acidic pH, forming a more polar and water-soluble ammonium salt.

  • Presence of Other Solutes: The presence of other compounds in the solution can affect solubility through mechanisms such as the common ion effect or changes in solvent properties.[2]

Conclusion and Future Directions

For researchers and drug development professionals, the next logical step is the systematic experimental determination of the solubility of this compound in a carefully selected range of organic solvents at various temperatures. The resulting data will be invaluable for guiding process development, formulation design, and ensuring the overall success of any drug development program involving this promising chiral amine.

References

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Lumen Learning. Properties of amines. [Link]

  • PMC. (2020). The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. [Link]

  • Amines and Heterocycles. (2020, March 4). [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. [Link]

  • IUPAC-NIST Solubility Data Series. (2025, August 6). Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

  • PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]

  • GitHub Pages. SOLUBILITY DATA SERIES. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. [Link]

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  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • ChemBK. (2024, April 9). (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Names and Identifiers. [Link]

  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

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  • solubility data series. [Link]

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An In-depth Technical Guide to (1R)-1-(4-Ethoxyphenyl)propylamine: Molecular Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral amine of significant interest in the fields of pharmaceutical sciences and synthetic organic chemistry. Its structural motif, featuring a chiral center adjacent to an aromatic ring, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular and physical properties, alongside a discussion of potential synthetic strategies and applications, tailored for researchers and professionals in drug development.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for this specific enantiomer is not widely published, key molecular identifiers and predicted properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
CAS Number 856758-62-8
Structural Representation

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the expected spectroscopic features can be inferred from the analysis of analogous compounds such as propylamine and (R)-1-(4-methoxyphenyl)ethylamine.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:

  • Aromatic protons: Signals in the aromatic region (typically δ 6.8-7.3 ppm) corresponding to the protons on the para-substituted benzene ring.

  • Ethyl group protons (ethoxy): A quartet and a triplet corresponding to the -OCH₂CH₃ group.

  • Propyl group protons: Signals for the methine proton (CH-NH₂) and the adjacent methylene and methyl protons of the propyl chain. The chiral center will likely induce diastereotopicity in adjacent protons, potentially leading to more complex splitting patterns.

  • Amine protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show 11 distinct signals corresponding to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. For this compound, characteristic absorption bands are expected for:

  • N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aromatic and aliphatic): Signals typically observed around 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretching (ether): A strong band around 1240 cm⁻¹.

  • C-N stretching: Typically observed in the 1020-1250 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom, leading to a prominent fragment.

Synthesis of Chiral Amines: A Methodological Overview

The enantioselective synthesis of chiral amines like this compound is a critical process in medicinal chemistry.[4] While a specific, documented synthesis for this exact molecule was not found, several established methodologies for preparing structurally similar chiral amines can be adapted. A plausible and widely used approach is the asymmetric reductive amination of a corresponding ketone.

Proposed Synthetic Pathway: Asymmetric Reductive Amination

This method involves the reaction of a prochiral ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent.

Synthesis Start 4-Ethoxypropiophenone Intermediate Chiral Imine Intermediate Start->Intermediate + Ammonia Source + Chiral Catalyst Product This compound Intermediate->Product + Reducing Agent

Figure 2: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Imine Formation: 4-Ethoxypropiophenone is reacted with a suitable ammonia source (e.g., ammonia or a protected amine) in the presence of a chiral catalyst. The catalyst, often a chiral phosphoric acid or a metal complex with a chiral ligand, facilitates the enantioselective formation of a chiral imine intermediate. The choice of catalyst is crucial for achieving high enantioselectivity.

  • Reduction: The in-situ generated chiral imine is then reduced to the corresponding amine. Common reducing agents for this step include Hantzsch esters or silanes. The stereochemistry of the final product is determined by the facial selectivity of the hydride attack on the imine, which is controlled by the chiral catalyst.

Causality in Experimental Choices:

  • Choice of Catalyst: The selection of the chiral catalyst is paramount. The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the ammonia source and the reducing agent, thereby favoring the formation of one enantiomer over the other.

  • Reaction Conditions: Temperature, solvent, and concentration are optimized to maximize both the reaction rate and the enantiomeric excess (e.e.) of the product. Lower temperatures often lead to higher enantioselectivity.

Applications in Research and Drug Development

Chiral amines are indispensable in the pharmaceutical industry, serving as both key building blocks for active pharmaceutical ingredients (APIs) and as chiral resolving agents.[4]

Chiral Intermediate in Asymmetric Synthesis

This compound, with its defined stereochemistry, is an ideal candidate for use as a chiral intermediate. Its primary amine functionality allows for a wide range of chemical transformations, enabling the introduction of the chiral center into a larger, more complex molecule. This is particularly relevant in the synthesis of drugs where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Chiral Resolving Agent

The amine group of this compound can react with racemic carboxylic acids to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a base to regenerate the chiral amine resolving agent.

Resolution cluster_0 Resolution Process Racemic_Acid Racemic Carboxylic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts Chiral_Amine This compound Chiral_Amine->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Salt_R Diastereomeric Salt (R-acid) Separation->Salt_R Salt_S Diastereomeric Salt (S-acid) Separation->Salt_S Acid_R Enantiopure (R)-Acid Salt_R->Acid_R + Base Acid_S Enantiopure (S)-Acid Salt_S->Acid_S + Base

Figure 3: Logical workflow for chiral resolution using this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar amines, it should be considered as potentially harmful if swallowed or inhaled and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chiral molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for this specific compound is not yet publicly available, this guide has provided a comprehensive overview of its known and predicted properties, potential synthetic routes, and likely applications based on the chemistry of analogous compounds. As research in asymmetric synthesis continues to advance, the utility of such chiral building blocks will undoubtedly grow, making a thorough understanding of their characteristics essential for innovation in drug discovery and development.

References

  • PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. Available at: [Link]

  • Lu, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7385. Available at: [Link]

  • Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. Available at: [Link]

  • Gong, H., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. Nature Communications, 6, 8527. Available at: [Link]

  • Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Brenna, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. Available at: [Link]

  • Friedmann, T., et al. (2025). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Journal of the American Chemical Society, 147(2), 1948–1956. Available at: [Link]

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Role of (1R)-1-(4-Ethoxyphenyl)propylamine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R)-1-(4-Ethoxyphenyl)propylamine as a Chiral Building Block

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral molecule. Consequently, the ability to synthesize enantiomerically pure compounds is paramount. Chiral building blocks—enantiopure molecules incorporated into a synthetic sequence—are a cornerstone of asymmetric synthesis, providing an efficient strategy to introduce and preserve a desired stereocenter.[1][2][3]

Among the vast arsenal of such building blocks, chiral primary amines are of particular importance due to their versatile reactivity. This compound stands out as a valuable and structurally distinct chiral amine. Its combination of an aromatic ring, an ethyl group at the stereocenter, and a reactive amino group makes it a powerful tool for introducing chirality and building molecular complexity. This guide provides a comprehensive technical overview of its synthesis, applications, and the mechanistic principles that underpin its utility for researchers, chemists, and professionals in drug development.

PART 1: Securing the Chiral Asset: Synthesis and Resolution

The utility of any chiral building block begins with its efficient and reliable preparation in high enantiomeric purity. The two primary strategies for obtaining this compound are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: A Direct Enantioselective Approach

Asymmetric synthesis aims to create the desired (R)-enantiomer directly from a prochiral precursor. A highly effective method is the asymmetric reduction of the corresponding ketone or its oxime ether derivative. Catalytic processes using chiral catalysts are favored for their efficiency.

For instance, the enantioselective reduction of aralkyl ketone oxime ethers using borane in the presence of a chiral spiroborate ester catalyst can yield chiral amines with high enantiomeric excess (ee).[4][5] The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the prochiral substrate, directing the hydride attack to one face of the C=N double bond.

Key Causality in Asymmetric Reduction: The choice of catalyst and reaction conditions is critical. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] The catalyst's structure dictates the steric and electronic environment, directly influencing the stereochemical outcome.[5]

Chiral Resolution: The Classical Pathway to Enantiopurity

Chiral resolution remains a robust and widely used method for obtaining enantiopure amines on a large scale.[6][7] This technique involves the separation of a racemic mixture of 1-(4-ethoxyphenyl)propylamine by converting the enantiomers into a pair of diastereomers with different physical properties, most commonly solubility.[8]

The process typically involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

G cluster_0 Chiral Resolution Workflow racemate Racemic Amine (R/S)-1-(4-Ethoxyphenyl)propylamine agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) salts Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid separation Fractional Crystallization (Separation based on solubility) salt_R Insoluble Salt (R)-Amine-(+)-Acid salt_S Soluble Salt (S)-Amine-(+)-Acid base_R Base Treatment (e.g., NaOH) base_S Base Treatment (e.g., NaOH) amine_R Pure (R)-Enantiomer amine_S Pure (S)-Enantiomer

Experimental Protocol: Chiral Resolution of (±)-1-(4-Ethoxyphenyl)propylamine

This protocol is a representative example and may require optimization.

Objective: To isolate this compound from a racemic mixture.

Materials:

  • Racemic 1-(4-ethoxyphenyl)propylamine

  • L-(+)-Tartaric acid (or another suitable chiral acid like dibenzoyl-L-tartaric acid)[6][9]

  • Methanol (or another suitable solvent system)

  • Sodium hydroxide solution (e.g., 2M)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Salt Formation: Dissolve 1.0 molar equivalent of racemic 1-(4-ethoxyphenyl)propylamine in warm methanol. In a separate flask, dissolve 0.5-0.6 molar equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often improves the purity of the first crop of crystals.[9]

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerate for several hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The solid is the enriched diastereomeric salt of this compound and L-(+)-tartaric acid.

  • Enantiomeric Enrichment Check: Analyze a small sample of the free amine (liberated by base) from the crystalline salt using chiral HPLC to determine the diastereomeric excess and enantiomeric excess.[6][10]

  • Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from fresh methanol to further enhance the purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extraction: Extract the liberated free amine into an organic solvent like diethyl ether (3x volumes).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound as an oil or low-melting solid.

PART 2: Applications in Asymmetric Synthesis

The primary role of this compound is to serve as a source of chirality in the synthesis of more complex molecules. It can function as a chiral auxiliary or as a key intermediate that is incorporated into the final target structure.

Role as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a reaction.[1][2] After the reaction, the auxiliary is cleaved and can ideally be recovered. This compound can be converted into a chiral amide or imine to direct subsequent transformations.

For example, when attached to a carboxylic acid to form an amide, the bulky (1R)-1-(4-ethoxyphenyl)propyl group can effectively shield one face of the corresponding enolate. This steric hindrance directs an incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.[1][11]

G cluster_1 Chiral Auxiliary Logic start Prochiral Substrate (e.g., Carboxylic Acid) auxiliary Chiral Auxiliary This compound attach Attachment (Amide Formation) intermediate Chiral Intermediate (Substrate-Auxiliary Adduct) reaction Diastereoselective Reaction (e.g., Enolate Alkylation) product_diastereomer Diastereomerically Enriched Product cleavage Cleavage of Auxiliary final_product Enantiomerically Enriched Final Product recycle Recovered Auxiliary

As a Key Chiral Intermediate

This compound can also be used as a foundational building block where its core structure is retained in the final product. Its primary amine functionality allows for a wide range of transformations, including reductive amination, acylation, and participation in multicomponent reactions.

Furthermore, analogues of this building block are crucial for preparing potent pharmaceuticals, such as histamine H₂ receptor agonists.[10] The specific stereochemistry of the propylamine moiety is often essential for receptor binding and biological activity.[16][17]

PART 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of this compound and its derivatives.

Analytical Technique Purpose Typical Observations
¹H and ¹³C NMR Structural Elucidation & PurityConfirms the chemical structure and connectivity of the molecule. Integration of signals can indicate the presence of impurities.
Mass Spectrometry (MS) Molecular Weight DeterminationProvides the molecular weight of the compound, confirming its identity.
Infrared (IR) Spectroscopy Functional Group IdentificationShows characteristic absorption bands for N-H (amine), C-H (alkyl/aryl), and C-O (ether) bonds.
Chiral HPLC or GC Enantiomeric Purity (ee)Separates the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess of the sample. This is the most critical test for a chiral building block.[6][10]
Polarimetry Optical RotationMeasures the specific rotation of plane-polarized light, which should correspond to the literature value for the pure enantiomer.

Conclusion and Future Perspectives

This compound is a potent and versatile chiral building block in the toolkit of the modern synthetic chemist. Its value is derived from its straightforward accessibility via both asymmetric synthesis and classical resolution, and its utility in controlling stereochemistry in a predictable manner. Whether employed as a recoverable auxiliary to guide a single stereoselective transformation or incorporated as a permanent fixture in the final target, it offers a reliable method for introducing a key chiral center.

As the demand for stereochemically complex and enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral building blocks like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and expanding its application in novel synthetic methodologies and the creation of new chemical entities with therapeutic potential.

References

  • Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405-2408.
  • Szeliga, J., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 299-310.
  • PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com.
  • Jin, Z., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 9(12), 3017-3030.
  • Reddy, et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Huang, H., et al. (2006). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry, 71(10), 3948-3951.
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  • Zatloukal, M., et al. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.org.
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  • Itsuno, S., et al. (2005). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Organic Letters, 7(5), 867-870.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
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Methodological & Application

Application Note: Scalable Asymmetric Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two scalable, industrial-grade protocols for the asymmetric synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine , a critical pharmacophore found in calcimimetics and monoamine reuptake inhibitors.

Traditional synthesis via classical resolution (fractional crystallization) is limited by a maximum 50% theoretical yield and high waste generation. This guide contrasts two modern, high-efficiency routes:

  • Biocatalytic Transamination (Route A): Utilizes an engineered (R)-selective

    
    -transaminase to convert the prochiral ketone directly to the amine. This "green" route offers high enantioselectivity (
    
    
    
    ee) and mild conditions.
  • Asymmetric Transfer Hydrogenation (Route B): A metal-catalyzed reduction of the corresponding ketimine using a Ruthenium/Chiral Diamine complex. This route is robust, insensitive to enzyme inhibition, and utilizes inexpensive commodity reagents.

Target Molecule & Retrosynthetic Strategy

Target: this compound CAS: [Generic Class: 1-arylpropylamines] Key Challenge: Establishing the (R)-stereocenter at the benzylic position while minimizing defluorination or ether cleavage.

Strategic Route Comparison

RouteStrategy Target This compound (Target) Ketone 4'-Ethoxypropiophenone (Starting Material) RouteA_Step Biocatalysis (R)-omega-Transaminase Donor: Isopropylamine Ketone->RouteA_Step Route A (1-Step) RouteB_Step1 Imine Formation NH3 / Ti(OEt)4 Ketone->RouteB_Step1 Route B (2-Step) RouteA_Step->Target >99% ee RouteB_Step2 Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-TsDPEN] RouteB_Step1->RouteB_Step2 RouteB_Step2->Target 95-98% ee

Figure 1: Retrosynthetic comparison of Biocatalytic (Route A) and Chemocatalytic (Route B) pathways.

Protocol A: Biocatalytic Transamination (Recommended)

This route is preferred for pharmaceutical intermediates due to the absence of heavy metals and superior enantiopurity. It relies on an (R)-selective


-transaminase (ATA) .
Mechanism & Equilibrium Management

Transaminases require an amine donor.[1] We utilize Isopropylamine (IPA) , which converts to acetone.

  • Challenge: The reaction is reversible (

    
    ).
    
  • Solution: Use a large excess of IPA and/or remove acetone continuously (e.g., via nitrogen sweep or reduced pressure) to drive the equilibrium to completion (Le Chatelier’s principle).

Materials
  • Substrate: 4'-Ethoxypropiophenone (100 g scale).

  • Enzyme: Codexis® ATA-417 or equivalent (R)-selective transaminase.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

  • Donor: Isopropylamine (IPA) / Isopropylammonium chloride buffer.

  • Solvent: 50% DMSO / 50% Aqueous Buffer (v/v) to enhance substrate solubility.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 1.0 L of 1M Isopropylammonium chloride buffer (pH 7.5). Add PLP (1 mM final concentration).

  • Substrate Solubilization: Dissolve 4'-Ethoxypropiophenone (100 g, 0.56 mol) in DMSO (500 mL).

    • Note: The ketone has low water solubility. DMSO is critical here.

  • Reaction Initiation:

    • Combine the DMSO solution with the buffer solution in a 3L jacketed reactor.

    • Thermostat to 45°C .

    • Add (R)-ATA enzyme powder (2.0 wt% relative to substrate).

  • Process Monitoring:

    • Agitate at 300 RPM.

    • Crucial: Monitor pH every 2 hours. If pH drops below 7.0, adjust with 5M IPA solution (not NaOH, to maintain donor concentration).

  • Workup (24-36 hours):

    • Quench by adjusting pH to < 2.0 with 6M HCl (precipitates enzyme).

    • Filter through Celite to remove protein.

    • Extract the aqueous layer with MTBE (2 x 500 mL) to remove unreacted ketone (recyclable).

    • Basify the aqueous phase to pH > 12 using 10M NaOH.

    • Extract the free amine into IPAC (Isopropyl Acetate).

    • Concentrate to yield this compound.

Self-Validation Check:

  • Conversion: >95% by HPLC.

  • Chiral Purity: >99.5% ee (Chiralcel OD-H column).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This route is ideal when enzyme cost is prohibitive or substrate solubility in aqueous media is insurmountable. It utilizes Noyori-Ikariya type chemistry .[3]

Catalyst System
  • Precursor: [RuCl2(p-cymene)]2

  • Ligand: (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Stereochemistry Note: The (S,S) ligand typically yields the (R) amine for aryl-alkyl ketones via the hydride transfer transition state.

Step-by-Step Procedure
Step 1: Imine Formation
  • Charge 4'-Ethoxypropiophenone (100 g) and Ammonium Acetate (5 eq) into Methanol.

  • Add Ti(OiPr)4 (1.5 eq) cautiously.

  • Stir at reflux for 12 hours.

  • Note: Isolation of the unstable imine is difficult. Proceed to reduction in situ or after a quick aqueous workup if using the hydroxylamine route. Recommendation: Use the pre-formed oxime or perform "one-pot" reductive amination if possible, but for high ee, isolation of the imine/oxime is preferred.

    • Refined Protocol: Convert Ketone to Oxime first (NH2OH·HCl, NaOAc), then reduce.

Step 2: Asymmetric Reduction (of the Oxime/Imine)
  • Catalyst Prep: Stir [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in DMF at 80°C for 1 hour under Argon.

  • Reaction:

    • Dissolve the Oxime/Imine (from Step 1) in DMF.

    • Add the pre-formed catalyst solution.

    • Add Formic Acid/TEA mixture (5 eq).

    • Stir at 30°C for 24 hours.

  • Workup:

    • Dilute with water. Basify with Na2CO3.

    • Extract with Ethyl Acetate.

    • Wash organic layer with saturated NaHCO3 to remove excess formic acid.

    • Scavenging: Treat organic layer with SiliaMetS® Thiol (silica scavenger) to remove Ruthenium (< 10 ppm).

Scalability & Data Analysis

Process Comparison Table
FeatureRoute A: BiocatalysisRoute B: Ru-ATH
Enantiomeric Excess (ee) > 99% 95 - 97%
Yield (Isolated) 85 - 90%80 - 85%
Atom Economy High (Acetone byproduct)Moderate (Metal waste)
Safety Profile Excellent (Aqueous, mild T)Moderate (Exotherm, Metal toxicity)
Purification Acid/Base ExtractionDistillation + Metal Scavenging
Cost Driver Enzyme ($/kg)Ruthenium Catalyst
Workflow Visualization

BiocatalysisFlow cluster_0 Upstream Processing cluster_1 Bioreactor cluster_2 Downstream Processing Prep Buffer Prep (pH 7.5, PLP) React Transamination 45°C, 24h (R)-ATA Enzyme Prep->React Solub Substrate Dissolution (DMSO) Solub->React Quench Acid Quench (pH < 2) React->Quench Control pH Control (IPA Addition) Control->React Filter Filtration (Remove Enzyme) Quench->Filter Extract Extraction (pH > 12 -> IPAC) Filter->Extract

Figure 2: Process Flow Diagram (PFD) for the Biocatalytic Synthesis (Route A).

References

  • Koszelewski, D., et al. (2010).[4][5] "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology.

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis.

  • Codexis, Inc. (2012). "Enzymatic synthesis of chiral amines using transaminases." Patent US8293507B2.

  • Hashiguchi, S., et al. (1995).[3] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[3] [3]

  • Stirling, M., et al. (2010). "Commercial Aspects of the Synthesis of Chiral Amines." Organic Process Research & Development.

Sources

Application Notes & Protocols for the Asymmetric Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral amine of significant interest in pharmaceutical research and development, often serving as a key building block for the synthesis of biologically active molecules. The precise control of its stereochemistry is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a comprehensive guide to the synthesis of the (1R)-enantiomer via a diastereoselective reductive amination strategy. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore the underlying mechanisms, justify the selection of reagents, and provide methods for the purification and characterization of the final product.

Strategic Approach: Diastereoselective Reductive Amination with a Chiral Auxiliary

To achieve the desired enantiopure product, this protocol employs a chiral auxiliary-mediated approach. This strategy involves the condensation of the prochiral ketone, 4-ethoxypropiophenone, with a chiral amine to form a diastereomeric imine intermediate. The facial bias imposed by the chiral auxiliary directs the subsequent reduction to favor the formation of one diastereomer of the resulting amine. Finally, cleavage of the chiral auxiliary yields the target enantiomerically enriched amine.

For this synthesis, we have selected (R)-(-)-2-amino-1,1-diphenyl-1-propanol as the chiral auxiliary due to its demonstrated effectiveness in inducing high stereoselectivity in the reductive amination of aryl ketones.

Reaction Scheme

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Cleavage of Chiral Auxiliary 4-Ethoxypropiophenone 4-Ethoxypropiophenone Diastereomeric_Imine Diastereomeric Imine Intermediate 4-Ethoxypropiophenone->Diastereomeric_Imine + Chiral_Auxiliary (R)-(-)-2-amino- 1,1-diphenyl-1-propanol Chiral_Auxiliary->Diastereomeric_Imine + Ti(OiPr)4 - H2O Diastereomeric_Amine Diastereomeric Amine Diastereomeric_Imine->Diastereomeric_Amine + NaBH4 Target_Amine This compound Diastereomeric_Amine->Target_Amine + H2, Pd/C Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Amine->Recovered_Auxiliary + H2, Pd/C

Figure 1: Overall synthetic workflow.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
4-EthoxypropiophenoneC₁₁H₁₄O₂178.23Commercially Available
(R)-(-)-2-amino-1,1-diphenyl-1-propanolC₁₅H₁₇NO227.30Commercially AvailableChiral Auxiliary
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22Commercially AvailableLewis acid catalyst
Sodium borohydrideNaBH₄37.83Commercially AvailableReducing agent
Palladium on Carbon (10 wt. %)Pd/C-Commercially AvailableHydrogenolysis catalyst
TolueneC₇H₈92.14AnhydrousReaction solvent
MethanolCH₃OH32.04AnhydrousReaction solvent
Diethyl ether(C₂H₅)₂O74.12AnhydrousExtraction solvent
Hydrochloric acid (2 M)HCl36.46Aqueous solution
Sodium hydroxide (2 M)NaOH40.00Aqueous solution
Magnesium sulfateMgSO₄120.37AnhydrousDrying agent

Experimental Protocol

Part 1: Synthesis of the Diastereomeric Amine Intermediate
  • Imine Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-ethoxypropiophenone (5.0 g, 28.0 mmol, 1.0 equiv).

    • Dissolve the ketone in 100 mL of anhydrous toluene.

    • Add (R)-(-)-2-amino-1,1-diphenyl-1-propanol (6.37 g, 28.0 mmol, 1.0 equiv) to the solution.

    • To this mixture, add titanium(IV) isopropoxide (9.0 mL, 30.8 mmol, 1.1 equiv) dropwise at room temperature. The use of a Lewis acid like Ti(OiPr)₄ facilitates the condensation by activating the ketone and acting as a water scavenger.[1]

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Diastereoselective Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add 50 mL of anhydrous methanol to the flask.

    • In a separate beaker, prepare a solution of sodium borohydride (1.59 g, 42.0 mmol, 1.5 equiv) in 50 mL of anhydrous methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Add the sodium borohydride portion-wise to the methanol with stirring in a well-ventilated fume hood.

    • Add the sodium borohydride solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C. Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine in the presence of the titanium alkoxide complex.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS until the imine is consumed.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of 50 mL of water at 0 °C.

    • Filter the resulting suspension through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amine as a viscous oil or solid.

Part 2: Cleavage of the Chiral Auxiliary
  • Hydrogenolysis:

    • Dissolve the crude diastereomeric amine from the previous step in 100 mL of methanol in a suitable hydrogenation vessel.

    • Carefully add 10 wt. % palladium on carbon (0.5 g, 10 wt. % of the crude product). Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

    • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature for 24-48 hours. The hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary.[3]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the product amine.

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the reaction vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in diethyl ether (100 mL) and extract with 2 M hydrochloric acid (3 x 50 mL). The desired amine will move into the aqueous layer as its hydrochloride salt, while the recovered chiral auxiliary will remain in the organic layer.

    • The organic layer containing the chiral auxiliary can be washed with brine, dried, and concentrated for recovery and recycling.[3]

    • Cool the combined aqueous layers in an ice bath and basify to pH > 12 by the slow addition of 2 M sodium hydroxide.

    • Extract the free amine with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Characterization and Quality Control

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral resolving agent.

Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is recommended.[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 n-hexane:isopropanol:diethylamine).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess from the peak areas.

NMR Spectroscopy:

The enantiomeric excess can also be determined by ¹H NMR spectroscopy after derivatization with a chiral agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. The signals of the diastereomers, particularly those close to the stereocenter, will be resolved in the NMR spectrum, and the ratio of their integrals can be used to calculate the ee.[4]

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the product would include aromatic protons in the range of δ 6.8-7.2 ppm, a quartet for the -OCH₂CH₃ group around δ 4.0 ppm, a triplet for the benzylic proton (-CH(NH₂)-) around δ 4.1 ppm, a multiplet for the -CH₂CH₃ group attached to the stereocenter around δ 1.7-1.9 ppm, a triplet for the -OCH₂CH₃ group around δ 1.4 ppm, and a triplet for the -CH₂CH₃ group around δ 0.9 ppm. The NH₂ protons will appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons, the carbon of the stereocenter (-CH(NH₂)-) around δ 55-60 ppm, and aliphatic carbons.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383; found: 180.1385.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of imineIncomplete reaction, presence of water.Ensure anhydrous conditions. Increase reaction time or temperature.
Low diastereoselectivityIneffective chiral auxiliary, wrong reducing agent.Confirm the purity of the chiral auxiliary. Use a bulkier reducing agent if necessary.
Incomplete cleavage of auxiliaryInactive catalyst, insufficient hydrogen pressure.Use fresh Pd/C catalyst. Increase hydrogen pressure or reaction time.
Poor separation of diastereomersSimilar polarity of diastereomers.Optimize the solvent system for column chromatography. Consider fractional crystallization of diastereomeric salts.[5]

Conclusion

This application note provides a robust and detailed protocol for the asymmetric synthesis of this compound. By employing a chiral auxiliary-mediated reductive amination, this method offers a reliable pathway to obtaining the desired enantiomer with high stereochemical purity. The outlined procedures for reaction execution, purification, and characterization are intended to guide researchers in achieving successful and reproducible results. As with any chemical synthesis, careful execution and monitoring are key to obtaining high-quality products.

References

  • Benchchem. (n.d.).
  • Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. Journal of the American Chemical Society, 112(22), 8215-8216.
  • BioDuro. (2018, March 23).
  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Harada, N., et al. (2007).
  • Yamaguchi, J., et al. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sato, S., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline–borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(36), 7899-7906.
  • ResearchGate. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Palmer, D. C. (2003). Boron reagents for reductive amination. Organic Process Research & Development, 7(5), 653-657.
  • ResearchGate. (n.d.). ¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)....
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) ¹H NMR.
  • ChemicalBook. (n.d.). (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) ¹H NMR.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting.
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.).
  • Chiralpedia. (2022, November 3).
  • Frontiers. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
  • ResearchGate. (n.d.). Preparative-scale reductive amination for the asymmetric synthesis of....
  • Semantic Scholar. (2016, June 21).
  • ChemRxiv. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
  • University of Liverpool. (2013, October 26).

Sources

Application Note: Peptide Coupling & Amidation Protocols for (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of (1R)-1-(4-Ethoxyphenyl)propylamine in peptide coupling and medicinal chemistry workflows. It addresses the specific steric and electronic challenges posed by this chiral


-ethylbenzylamine derivative.

Executive Summary

This compound (CAS: 856758-62-8) is a high-value chiral building block used to introduce the


-ethyl-4-ethoxybenzyl moiety into peptides, peptidomimetics, and small molecule inhibitors (e.g., GPCR modulators). Its utility stems from the specific hydrophobic and electronic profile of the 4-ethoxyphenyl group combined with the steric constraint of the propyl chain.

However, incorporating this amine presents two distinct challenges:

  • Steric Hindrance: The

    
    -ethyl group creates significant steric bulk around the nucleophilic nitrogen, reducing coupling rates compared to standard benzylamines or 
    
    
    
    -methyl amines.
  • Electronic Activation: The electron-donating 4-ethoxy substituent activates the benzylic position, theoretically increasing susceptibility to oxidative degradation or acid-catalyzed racemization under harsh conditions.

This guide outlines optimized protocols to maximize yield and enantiopurity, recommending HATU or COMU for difficult couplings and specific handling procedures to maintain stability.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name (1R)-1-(4-Ethoxyphenyl)propan-1-amine
Common Name (R)-

-Ethyl-4-ethoxybenzylamine
CAS Number 856758-62-8 (Free Base) / 1201633-52-4 (HCl Salt)
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
Chirality (R)-enantiomer
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Solubility Soluble in DCM, DMF, MeOH, DMSO. Sparingly soluble in water (Free Base).
pKa (est) ~9.5 (Conjugate acid)

Mechanistic Insight: The "Push-Pull" of Coupling

Successful coupling requires balancing the electronic activation against the steric penalty .

  • Electronic Effect (The "Push"): The para-ethoxy group is an electron-donating group (EDG). Through resonance, it increases the electron density on the phenyl ring and, inductively, makes the benzylic amine slightly more nucleophilic than a standard phenylpropylamine.

  • Steric Effect (The "Pull"): The ethyl group at the

    
    -position (part of the propyl chain) creates a "steric wall." As the electrophile (activated carboxylic acid) approaches, it encounters significant repulsion.
    
Diagram 1: Coupling Decision Logic

CouplingLogic Start Select Acid Partner CheckSterics Is the Acid Partner Sterically Hindered? (e.g., Val, Ile, Pro, N-Me) Start->CheckSterics Standard Standard Coupling (Gly, Ala, Phe) CheckSterics->Standard No Hindered Hindered Coupling (Val, Aib, N-Me) CheckSterics->Hindered Yes ReagentStd Reagent: EDC/Oxyma or PyBOP/DIPEA Standard->ReagentStd ReagentAdv Reagent: HATU or COMU Base: TMP or DIPEA Hindered->ReagentAdv Monitor Monitor: HPLC/UPLC Check for unreacted amine ReagentStd->Monitor ReagentAdv->Monitor

Caption: Decision matrix for selecting coupling reagents based on the steric demand of the carboxylic acid partner.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Target: Coupling to sterically demanding amino acids (e.g., Fmoc-Val-OH, Fmoc-Pro-OH) or when high yield is critical. Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

  • Amine: this compound (1.0 equiv)

  • Acid: N-Protected Amino Acid (1.1 – 1.2 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the N-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen/argon.

  • Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 1–2 minutes to form the activated ester (OAt ester). Note: The solution typically turns yellow.

  • Amine Addition: Add this compound (1.0 equiv) dissolved in a minimal amount of DMF.

  • Scavenging: Add the remaining DIPEA (1.0 – 2.0 equiv) to ensure the amine is deprotonated (especially if using the HCl salt of the amine).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Check via LC-MS. The activated ester peak should disappear, and the product mass [M+H]+ should appear.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 0.5 M HCl (Caution: Keep cold and brief to avoid benzylic cleavage, though unlikely at this stage).

      • Saturated NaHCO₃ (removes unreacted acid/HOBt).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: "Racemization-Free" Coupling (For Chiral Acids)

Target: Coupling to highly racemization-prone acids (e.g., Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH). Reagent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

Procedure:

  • Dissolve the acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (9:1).

  • Add DIC (1.0 equiv) and stir for 2 minutes at 0°C.

  • Add the amine (1.0 equiv) and DIPEA (1.0 equiv).

  • Allow to warm to room temperature and stir for 4–12 hours.

    • Why Oxyma? It is superior to HOBt for suppressing racemization and is safer (non-explosive compared to HOBt).

Critical Handling & Stability Notes

Acid Sensitivity (The "Benzylic Risk")

The 4-ethoxy group makes the benzylic carbon electron-rich. While the amide bond itself is stable, the benzylic C-N bond can be susceptible to cleavage under:

  • Oxidative Conditions: Avoid DDQ or CAN (Ceric Ammonium Nitrate) unless you intend to cleave the group.

  • Strong Acid + Heat: Standard TFA deprotection (95% TFA, 2.5% TIS, 2.5% H2O, RT, 2h) is generally safe. However, avoid refluxing in TFA or using strong Lewis acids (e.g., BBr3) which will cleave the ethoxy ether and potentially the benzylic amine.

Salt Conversion

The amine is often supplied as an HCl salt for stability.

  • To Free Base: Dissolve salt in water, adjust pH to >12 with 1M NaOH, and extract 3x with DCM. Dry over Na₂SO₄ and concentrate immediately before use to avoid carbonate formation from air.

Quality Control & Troubleshooting

Method: Chiral HPLC is mandatory to verify enantiomeric excess (ee) after coupling, especially if the reaction temperature was elevated.

Recommended Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine. Detection: UV at 230 nm (Absorption of the benzamide chromophore).

IssueProbable CauseSolution
Low Yield (<50%) Steric hindrance of the

-ethyl group.
Switch from EDC/HOBt to HATU or PyAOP . Increase concentration to 0.5 M.
Racemization of Amine Unlikely in standard coupling.Ensure starting material ee% is high.[1] Avoid heating >40°C.
Racemization of Acid Base-mediated proton abstraction.Use Collidine (TMP) instead of DIPEA. Use Oxyma/DIC.
Colored Impurity Oxidation of electron-rich phenol ring.Perform reaction under Argon. Add trace sodium ascorbate if aqueous buffers are used.
Diagram 2: Troubleshooting Workflow

Troubleshooting Problem Low Conversion (<50% after 4h) CheckpH Check pH (Is it basic?) Problem->CheckpH AddBase Add DIPEA (Target pH 8-9) CheckpH->AddBase No (<7) CheckReagent Re-activate (Add more HATU) CheckpH->CheckReagent Yes (>8) SwitchSolvent Switch Solvent (DMF -> NMP) CheckReagent->SwitchSolvent Still Slow

Caption: Step-by-step troubleshooting for stalled coupling reactions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3] Tetrahedron, 60(11), 2447-2467. Link

  • Petersson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4] Organic & Biomolecular Chemistry, 13, 1014-1021. Link

Sources

Catalytic hydrogenation conditions for (1R)-1-(4-Ethoxyphenyl)propylamine production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine via Catalytic Asymmetric Reductive Amination

Executive Summary

This application note details the protocol for the enantioselective production of This compound , a critical chiral intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). While traditional resolution methods (e.g., tartaric acid crystallization) suffer from low theoretical yields (max 50%), this protocol utilizes Direct Asymmetric Reductive Amination (DARA) .

By employing a Ruthenium-chiral diphosphine catalytic system, we achieve the direct conversion of 4'-ethoxypropiophenone to the target chiral primary amine in a single pot, utilizing ammonium acetate as the nitrogen source and molecular hydrogen as the reductant. This method offers superior atom economy, reduced waste generation, and high enantiomeric excess (>95% ee).

Reaction Engineering & Mechanistic Insight

The transformation relies on the in-situ formation of a ketimine intermediate, followed by an enantioselective hydride transfer from the metal catalyst.

Key Mechanistic Drivers:

  • Equilibrium Displacement: The use of excess ammonium acetate (

    
    ) drives the equilibrium from the ketone to the ketimine.
    
  • Enantioselection: The chiral ligand (e.g., BINAP, SegPhos) creates a steric pocket around the Ruthenium center. The hydride transfer occurs via an outer-sphere mechanism or a metal-ligand bifunctional mechanism, strictly controlling the face of the prochiral imine attack.

  • Electronic Effects: The p-ethoxy group is electron-donating. This increases the electron density of the aromatic ring, stabilizing the imine intermediate but potentially requiring higher hydrogen pressure compared to electron-deficient analogs.

Reaction Pathway Diagram

ReactionPathway Substrate 4'-Ethoxypropiophenone (Ketone Precursor) Intermediate [Ketimine Intermediate] Transient Species Substrate->Intermediate Condensation (-H2O) Reagents NH4OAc + H2 (Reagents) Reagents->Intermediate Product This compound (Target Amine) Intermediate->Product Asymmetric Hydrogenation Catalyst Ru-(R)-BINAP Complex (Chiral Catalyst) Catalyst->Intermediate Stereocontrol

Figure 1: Reaction pathway for the Direct Asymmetric Reductive Amination (DARA).

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterRange / ValueRationale
Catalyst Loading 0.5 – 1.0 mol%Balances reaction rate with cost. Lower loading (<0.1%) may lead to incomplete conversion due to catalyst poisoning by amines.
H₂ Pressure 30 – 50 barHigh pressure is required to overcome the activation energy of the sterically hindered ketimine reduction.
Temperature 50°C – 65°COptimal window. <50°C: Slow kinetics. >70°C: Risk of racemization or byproduct formation (alcohol).
Solvent Methanol (MeOH)Protic solvents facilitate proton transfer steps essential for the imine formation and reduction mechanism.
Additive Ammonium Acetate (5-10 eq)Excess ammonia source is critical to suppress the formation of secondary amine byproducts.

Detailed Experimental Protocol

Target Molecule: this compound Scale: 10 mmol (Laboratory Scale)

Materials Preparation
  • Substrate: 1-(4-ethoxyphenyl)propan-1-one (4'-Ethoxypropiophenone) [CAS: 2704-79-2].

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Chiral Ligand: (R)-BINAP or (R)-Tol-BINAP.

    • Note on Chirality: For many aryl-alkyl ketones, the (R)-ligand typically yields the (R)-amine in Ru-catalyzed DARA. However, screening is recommended as steric bulk of the propyl chain can influence facial selectivity compared to methyl analogs.

  • Nitrogen Source: Ammonium Acetate (

    
    ), dried.
    
  • Solvent: Methanol (HPLC Grade, degassed).

Catalyst Complexation (In-Situ)
  • In a glovebox or under argon flow, charge a Schlenk flask with

    
     (30.6 mg, 0.05 mmol) and (R)-BINAP (68.5 mg, 0.11 mmol).
    
  • Add degassed DMF or MeOH (2 mL) and heat at 100°C for 10 minutes (if using DMF) or reflux in MeOH for 1 hour to form the active cationic species.

  • Cool to room temperature.

Hydrogenation Procedure
  • Loading: Into a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stirring:

    • Add 1-(4-ethoxyphenyl)propan-1-one (1.78 g, 10 mmol).

    • Add Ammonium Acetate (3.85 g, 50 mmol, 5 equiv).

    • Transfer the pre-formed catalyst solution (1 mol% Ru loading) via cannula.

    • Add degassed Methanol to reach a total volume of 20 mL.

  • Purging: Seal the autoclave. Purge with Nitrogen (

    
    ) 3 times (pressurize to 5 bar, release). Then purge with Hydrogen (
    
    
    
    ) 3 times.
  • Reaction: Pressurize with

    
     to 40 bar . Heat the reactor to 60°C  with vigorous stirring (1000 rpm).
    
  • Duration: Maintain conditions for 18–24 hours.

  • Termination: Cool the reactor to room temperature. Carefully vent the hydrogen gas (fume hood!). Flush with

    
    .
    
Workup & Purification
  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Acid/Base Extraction (Critical for Purity):

    • Dissolve residue in Ethyl Acetate (EtOAc) and water.

    • Acidify aqueous layer to pH ~2 with 1M HCl. (The amine goes into the water phase; unreacted ketone/alcohol stays in organic).

    • Separate layers. Wash the aqueous layer twice with EtOAc.

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine into Dichloromethane (DCM) (3x).

  • Dry combined DCM extracts over

    
    , filter, and concentrate.
    
  • Salt Formation (Optional for storage): Treat the oil with HCl in dioxane to precipitate this compound hydrochloride.

Workflow Diagram

ExperimentalWorkflow Setup Step 1: Catalyst Prep (Ru-Precursor + Ligand) Loading Step 2: Autoclave Loading (Substrate + NH4OAc + Cat + MeOH) Setup->Loading Reaction Step 3: Hydrogenation (40 bar H2, 60°C, 24h) Loading->Reaction Workup Step 4: Acid/Base Extraction (Isolate Amine) Reaction->Workup Analysis Step 5: QC Analysis (Chiral HPLC, NMR) Workup->Analysis

Figure 2: Operational workflow for the synthesis process.

Process Control & Analytics

Trust in the protocol requires rigorous validation.

1. Enantiomeric Excess (% ee) Determination:

  • Method: Chiral HPLC.[1]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 230 nm (Absorption max of phenoxy group).

  • Expectation: The (R)-enantiomer typically elutes second on OD-H (Confirm with racemic standard).

2. Chemical Purity:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.38 (t, 3H, 
      
      
      
      ), 0.85 (t, 3H, propyl-CH3), 3.78 (t, 1H, chiral CH-N).
    • Look for absence of singlet at

      
       2.0-2.5 (unreacted ketone).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient pressure.Ensure

is dry. Increase H2 pressure to 50 bar. Check for O2 leaks (Ru is air-sensitive).
Low Enantioselectivity (<80% ee) Wrong temperature or ligand mismatch.Lower temp to 50°C. Re-screen ligands (try Tol-BINAP or SegPhos). Ensure no background reaction (non-catalyzed imine reduction).
Secondary Amine Formation Insufficient Ammonia source.Increase

to 10 equivalents.
Alcohol Byproduct Direct ketone hydrogenation.The imine formation is too slow. Increase

or pre-stir ketone + ammonium salt for 1h before adding catalyst/H2.

References

  • Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones. Journal of the American Chemical Society. (2018). Describes the foundational Ru-f-Binaphane/BINAP systems for this transformation. Link

  • Ruthenium-Catalyzed Asymmetric Reductive Amination. Organic Letters. (2023). Recent advances in Ru-catalyzed DARA using ammonium salts. Link

  • Asymmetric Hydrogenation of Imines. Topics in Current Chemistry. (2014). Comprehensive review of mechanisms and ligand selection for imine hydrogenation. Link

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones. Journal of Organic Chemistry. (2003). Early seminal work on Iridium and Ruthenium systems for these specific substrates. Link

Sources

Application Note: Enantioselective Synthesis of Calcimimetic Intermediates using (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(4-Ethoxyphenyl)propylamine (CAS 856758-62-8) is a high-value chiral building block belonging to the


-branched benzylamine class. Structurally analogous to the amine moieties found in Cinacalcet  (Sensipar) and NPS R-568 , this compound serves as a critical pharmacophore in the development of Calcimimetics  (Calcium-Sensing Receptor antagonists) and Monoamine Transporter Inhibitors .

The steric bulk of the propyl chain (vs. the methyl group in Cinacalcet) offers enhanced metabolic stability by hindering


-carbon oxidation, while the 4-ethoxy group provides a tunable electronic handle for optimizing potency. This guide details the protocol for utilizing this amine in the synthesis of secondary amine scaffolds via Reductive Amination , the industry-standard method for constructing this drug class.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name (1R)-1-(4-Ethoxyphenyl)propan-1-amine
CAS Number 856758-62-8
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
Chirality (R)-Enantiomer
Structure 4-EtO-C

H

-CH(NH

)-CH

CH

pKa (Calculated) ~9.5 (Conjugate acid)
Solubility Soluble in MeOH, DCM, THF, EtOAc; slightly soluble in water.
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Application: Synthesis of Calcimimetic Scaffolds[8]

The primary application of this compound is the synthesis of secondary amines via coupling with phenylpropanals. This reaction mimics the synthesis of Cinacalcet , creating a "Type II" Calcimimetic pharmacophore.

Mechanistic Pathway

The reaction proceeds via the formation of a chiral imine (Schiff base), followed by diastereoselective reduction. The use of mild hydride donors ensures the preservation of the stereocenter on the amine.

G cluster_0 Reagents cluster_1 Reduction Amine (1R)-1-(4-Ethoxyphenyl) propylamine Imine Chiral Imine Intermediate Amine->Imine - H2O Aldehyde 3-(3-Trifluoromethylphenyl) propanal Aldehyde->Imine Product Calcimimetic Analog (Secondary Amine) Imine->Product Hydride Transfer RedAgent NaBH(OAc)3 or NaBH4/Ti(OiPr)4 RedAgent->Imine Catalysis

Figure 1: Synthetic pathway for Calcimimetic analogs via Reductive Amination.[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of N-((1R)-1-(4-ethoxyphenyl)propyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine (Cinacalcet Analog).

Materials
  • This compound (1.0 equiv)

  • 3-(3-(Trifluoromethyl)phenyl)propanal (1.0 equiv) [Commercially available or synthesized via Heck reaction]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen, dissolve This compound (1.0 mmol, 179 mg) in anhydrous DCE (5 mL).

    • Add 3-(3-(Trifluoromethyl)phenyl)propanal (1.0 mmol, 202 mg).

    • Critical Step: Add Acetic Acid (1.0 mmol, 60 µL). The acid catalyst is essential to activate the carbonyl and facilitate imine formation without racemizing the amine.

    • Stir at Room Temperature (20-25°C) for 1–2 hours. Monitor by TLC or LC-MS until the aldehyde is consumed and the imine peak appears.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 because it is milder and reduces the imine selectively over the aldehyde, preventing alcohol byproducts.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash the combined organic layers with Brine (10 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane:EtOAc (80:20) with 1% Triethylamine (to prevent tailing of the amine).

    • Yield Expectation: 75–85% as a colorless oil or waxy solid.

Quality Control & Analytical Validation

To ensure the integrity of the pharmaceutical intermediate, the following parameters must be verified.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column)> 98.0% (Area)
Enantiomeric Excess (ee) Chiral HPLC> 99.0%
Identity 1H-NMR (CDCl3)Characteristic doublet/triplet for propyl methyl; benzylic proton signal.
Residual Solvent GC-Headspace< ICH Limits (e.g., DCE < 5 ppm)
Chiral HPLC Method (Example)
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm and 254 nm

  • Rationale: The basic modifier (Diethylamine) is crucial to sharpen the peak of the free amine.

Troubleshooting & Optimization

  • Issue: Low Yield due to Dialkylation.

    • Cause: The secondary amine product reacts with excess aldehyde.

    • Solution: Use a slight excess of the amine (1.1 equiv) rather than the aldehyde. Ensure the reduction step is not prolonged unnecessarily.

  • Issue: Racemization.

    • Cause: High temperature or strong acid during imine formation.

    • Solution: Keep the reaction at RT or 0°C. Use weak acids (AcOH) rather than strong mineral acids (HCl) during the coupling step.

  • Issue: Incomplete Imine Formation.

    • Cause: Steric hindrance of the propyl group.

    • Solution: Add molecular sieves (4Å) to the reaction mixture to scavenge water and drive the equilibrium toward the imine.

References

  • Cinacalcet Synthesis & Reductive Amination

    • Wang, X., et al. "Process for the preparation of cinacalcet and intermediates thereof." European Patent EP2327684B1. (Describes the standard reductive amination route for this class). Link

  • NPS R-568 Synthesis

    • Buchwald, S. L., & Hansen, M. C. (1999).[2] "Synthesis of NPS R-568 utilizing titanium-catalyzed asymmetric hydrosilylation." Tetrahedron Letters, 40(11), 2033-2034. (Foundational work on calcimimetic amine synthesis). Link

  • General Reductive Amination Protocol

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (The gold-standard protocol for STAB reductions). Link

  • Chiral Amine Applications

    • Ghosh, A. K., et al. (2018).[1] "Recent Advances in the Synthesis of Chiral Amines in Pharmaceutical Research." Journal of Medicinal Chemistry. (Contextualizes the importance of alpha-branched benzylamines).

Sources

Application Note & Protocols: Microwave-Assisted Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines, particularly structures like (1R)-1-(4-Ethoxyphenyl)propylamine and its derivatives, are pivotal building blocks in medicinal chemistry. Their stereospecific configurations are often crucial for pharmacological activity, influencing the efficacy and safety of drug candidates by ensuring precise interactions with biological targets. Traditional synthetic routes to these compounds can be time-consuming, often requiring harsh reaction conditions and leading to significant waste. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a rapid, efficient, and environmentally conscious alternative.[1][2][3] This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, detailing the underlying principles, a robust experimental protocol, and practical insights for researchers in drug development.

The Power of Microwaves: Transforming Chemical Synthesis

Microwave-assisted synthesis leverages the ability of dielectric materials to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[2][4][5] This direct heating mechanism, which involves dipolar polarization and ionic conduction, offers several distinct advantages over conventional heating methods.[2][4] Key benefits include dramatically reduced reaction times—often from hours to minutes—as well as increased product yields and purity by minimizing the formation of byproducts.[6][7] Furthermore, MAOS aligns with the principles of green chemistry by enabling the use of smaller solvent volumes or even solvent-free conditions, thereby reducing environmental impact.[1][4][8]

The synthesis of chiral amines can be particularly enhanced by microwave irradiation. The precise temperature control and rapid heating afforded by modern microwave reactors can improve stereoselectivity and reduce racemization, which is a critical consideration in the synthesis of enantiomerically pure compounds.[9]

Proposed Synthetic Pathway: Reductive Amination

A highly effective and atom-economical method for the synthesis of the target amines is through a one-pot reductive amination.[10][11] This reaction involves the initial formation of an imine from a ketone (4-ethoxypropiophenone) and an amine source, followed by its in-situ reduction to the corresponding amine. For the synthesis of the primary amine, this compound, a chiral auxiliary or an asymmetric catalyst would be necessary to induce the desired stereochemistry. Alternatively, for the synthesis of N-substituted derivatives, a primary amine can be reacted with the ketone.

Below is a generalized reaction scheme for the microwave-assisted reductive amination to produce derivatives of 1-(4-Ethoxyphenyl)propylamine:

G cluster_reagents ketone 4-Ethoxypropiophenone intermediate Imine Intermediate ketone->intermediate + amine R-NH2 amine->intermediate product (1R)-1-(4-Ethoxyphenyl) propylamine Derivative intermediate->product Reduction reagents + R-NH2 [Reducing Agent] Microwave Irradiation

Caption: General reaction scheme for the synthesis of 1-(4-Ethoxyphenyl)propylamine derivatives via reductive amination.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a representative procedure for the synthesis of an N-substituted derivative of 1-(4-Ethoxyphenyl)propylamine. The synthesis of the primary (1R)-amine would require specialized chiral reagents or catalysts and subsequent purification to ensure high enantiomeric excess.

Materials and Reagents:

  • 4-Ethoxypropiophenone

  • Appropriate primary amine (e.g., benzylamine for N-benzyl derivative)

  • Sodium triacetoxyborohydride (STAB) or sodium borohydride

  • Glacial acetic acid (catalyst)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up equipment

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve 4-ethoxypropiophenone (1.0 mmol) and the desired primary amine (1.2 mmol) in 5 mL of DCM.

  • Catalyst Addition: To the solution, add glacial acetic acid (0.1 mmol) to catalyze the imine formation.

  • Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. Note: STAB is a mild and selective reducing agent suitable for reductive aminations.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine derivative.

G start Start: Reagent Preparation (Ketone, Amine, Solvent in Vial) add_catalyst Add Acetic Acid start->add_catalyst add_reducing Add Reducing Agent (STAB) add_catalyst->add_reducing mw_irrad Microwave Irradiation (100°C, 10-20 min) add_reducing->mw_irrad workup Quench and Work-up mw_irrad->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification end End: Pure Product purification->end

Caption: Experimental workflow for the microwave-assisted synthesis.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative reaction conditions and expected outcomes for the synthesis of various derivatives. These values are illustrative and may require optimization for specific substrates.

Derivative (R-group)Temperature (°C)Time (min)Power (W)Yield (%)Purity (%)
Benzyl10015150>90>95
4-Methoxybenzyl10015150>92>96
Cyclohexyl11020180>85>95
n-Butyl10012150>88>95

Troubleshooting and Scientific Insights

  • Low Yield: If the product yield is low, consider increasing the reaction time or temperature in small increments. Ensure all reagents are dry, as moisture can deactivate the reducing agent. The choice of solvent can also be critical; for less reactive substrates, a higher boiling point solvent like 1,2-dichloroethane may be beneficial.

  • Incomplete Reaction: If the starting material remains, it may indicate insufficient heating or reaction time. It could also suggest that the catalytic amount of acid is not optimal for imine formation. A slight increase in the acid catalyst might be necessary.

  • Side Product Formation: The primary side product in reductive aminations is often the alcohol resulting from the reduction of the starting ketone. This can be minimized by ensuring the amine is present in a slight excess and that the imine formation is efficient before reduction. Using a milder reducing agent like STAB also helps to suppress this side reaction.

Safety Precautions

  • Microwave-assisted reactions in sealed vessels can generate significant pressure. Always use a dedicated microwave synthesizer with appropriate pressure and temperature controls.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. [Link not available]
  • A Brief Review: Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link not available]
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link not available]
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C
  • Microwave-assisted Rapid Synthesis of Chiral Oxazolines | Request PDF - ResearchGate. [Link]

  • An Efficient Microwave Method for the Synthesis of Imines | Request PDF - ResearchGate. [Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis - Books - The Royal Society of Chemistry. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures - MDPI. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. [Link]

  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases - MDPI. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link not available]
  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine - PrepChem.com. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]

  • Preparing 4-Ethoxyphenylurea Using Microwave Irradiation: Introducing Students to the Importance of Artificial Sweeteners and Microwave-Assisted Organic Synthesis (MAOS) - ResearchGate. [Link]

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

Sources

Application Note: Biocatalytic Routes for Generating (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the biocatalytic synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine , a high-value chiral intermediate often utilized in the synthesis of calcimimetics and monoamine reuptake inhibitors. While traditional chemical routes (e.g., asymmetric hydrogenation of imines) often rely on expensive transition metal catalysts (Rh, Ir) and high-pressure hydrogenation, this protocol utilizes (R)-selective ω-transaminases (R-ATAs) .

This guide provides a validated workflow for:

  • Enzyme Selection: Identifying high-activity (R)-selective variants.

  • Reaction Engineering: Overcoming thermodynamic equilibrium limitations using isopropylamine (IPA) as an amine donor.

  • Scale-Up: A gram-scale protocol with integrated downstream processing (DSP).

Scientific Background & Retrosynthesis

The target molecule, this compound, possesses a chiral center at the benzylic position. The para-ethoxy substitution increases lipophilicity compared to simple phenylpropylamines, necessitating careful cosolvent selection.

The Biocatalytic Route

The most direct route is the asymmetric transamination of the prochiral ketone, 1-(4-ethoxyphenyl)propan-1-one (4'-ethoxypropiophenone).

Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The enzyme binds the amine donor (Isopropylamine), forming an amino-enzyme intermediate (E-PMP) and releasing acetone. The E-PMP then binds the prochiral ketone, transfers the amine group stereoselectively, and releases the chiral amine product.

Pathway Visualization

BiocatalyticRoute Ketone Substrate: 1-(4-ethoxyphenyl)propan-1-one Enzyme Biocatalyst: (R)-selective ω-Transaminase (PLP-dependent) Ketone->Enzyme Acceptor Binding Donor Amine Donor: Isopropylamine (IPA) Donor->Enzyme Donor Binding Product Target Product: This compound Enzyme->Product Asymmetric Amination (>99% ee) ByProduct By-product: Acetone (Inhibitory) Enzyme->ByProduct Coproduct Release Removal Equilibrium Shift (Critical Step) ByProduct->Removal Vacuum/N2 Sweep

Figure 1: Biocatalytic retrosynthesis showing the transaminase-mediated conversion of the ketone to the (R)-amine using IPA as the donor.

Critical Process Parameters (CPP)

To ensure a self-validating system, the following parameters must be controlled. The lipophilicity of the ethoxy group requires a biphasic or cosolvent system.

ParameterRecommended RangeScientific Rationale
Enzyme Source Arthrobacter sp.[1] (engineered) or Aspergillus terreusWild-type ATAs are often (S)-selective (Vibrio). (R)-selectivity requires specific fold-type IV enzymes [1].[3]
pH 7.5 – 8.5Compromise between enzyme stability and the protonation state of the amine donor (IPA pKa ~10.6).
Temperature 30°C – 40°CHigher temps improve solubility but degrade wild-type enzymes. Engineered variants may tolerate up to 50°C.
Cosolvent 10-20% DMSO or MeOHThe 4-ethoxy group reduces water solubility. DMSO is preferred for enzyme compatibility.
Amine Donor Isopropylamine (1-2 M)Cheap and industrially scalable. Requires removal of acetone coproduct to drive equilibrium [2].
Cofactor PLP (0.1 – 1.0 mM)Pyridoxal-5'-phosphate is essential for the catalytic cycle.

Protocol 1: High-Throughput Screening (HTS)

Objective: Identify the optimal enzyme variant from a panel (e.g., Codexis ATA-R panel or in-house Arthrobacter library).

Materials:

  • 96-well deep well plates.

  • Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5, 1 mM PLP.

  • Substrate Stock: 200 mM 1-(4-ethoxyphenyl)propan-1-one in DMSO.

  • Donor Stock: 2 M Isopropylamine (adjusted to pH 7.5 with HCl).

Workflow:

  • Dispense: Add 180 µL of Assay Buffer containing 1 M IPA (final conc) to each well.

  • Inoculate: Add 1-2 mg of lyophilized enzyme powder or 20 µL of cleared lysate per well.

  • Initiate: Add 20 µL of Substrate Stock (Final: 20 mM substrate, 10% DMSO).

  • Incubate: Seal with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 200 µL Acetonitrile containing 0.2% formic acid.

  • Analyze: Centrifuge (4000 rpm, 10 min) and analyze supernatant via HPLC.

Analytical Method (HPLC):

  • Column: Chiralpak AD-H or IG (Daicel).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV @ 254 nm.

  • Success Criteria: Conversion > 20% (hit), >90% (lead). ee > 98%.[4][5][6][7]

Protocol 2: Preparative Scale Synthesis (1 Gram)

Objective: Scale up the reaction using a selected (R)-selective ATA variant with equilibrium displacement.

Reaction Setup

System: 100 mL round-bottom flask with overhead stirring. Equilibrium Strategy: Open system with nitrogen sweep to remove acetone.

  • Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 8.0) containing 1 mM PLP.[8]

  • Donor Addition: Add Isopropylamine (2.95 g, ~50 mmol, 10 equiv vs substrate). Adjust pH back to 8.0 using 6M HCl (Caution: Exothermic).

  • Enzyme Addition: Add 100 mg of (R)-ATA enzyme powder (loading: 10 wt% relative to substrate). Stir for 10 min to dissolve/suspend.

  • Substrate Addition: Dissolve 1.0 g (5.6 mmol) of 1-(4-ethoxyphenyl)propan-1-one in 5 mL DMSO. Add dropwise to the reaction mixture.

  • Incubation:

    • Temp: 35°C.

    • Stirring: 250 rpm.

    • Crucial Step: Pass a gentle stream of nitrogen over the headspace to strip acetone.

Monitoring & Workup (DSP)

Monitoring: Check conversion at 24h via HPLC. If <90%, add fresh enzyme (20 mg) and continue for 12h.

Downstream Processing (DSP): The product is an amine (basic), while the starting material is a neutral ketone. We utilize "Acid/Base Swing" extraction.

DSP_Workflow RxnMix Crude Reaction Mixture (pH ~8.0) Acidify Step 1: Acidify to pH 2.0 (6M HCl) RxnMix->Acidify Wash Step 2: Solvent Wash (MTBE or EtOAc) Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgPhase1 Organic Phase: Unreacted Ketone + DMSO Sep1->OrgPhase1 Discard/Recycle AqPhase1 Aqueous Phase: Product Amine Salt (R-NH3+) Sep1->AqPhase1 Basify Step 3: Basify to pH 12.0 (10M NaOH) AqPhase1->Basify Extract Step 4: Product Extraction (MTBE or DCM) Basify->Extract Final Final Product: This compound (Concentrate in vacuo) Extract->Final

Figure 2: Downstream processing workflow utilizing pH-swing extraction to isolate the chiral amine.

DSP Steps:

  • Acidification: Add 6M HCl to the reaction mixture until pH < 2.0. The chiral amine is now protonated (water-soluble).

  • Wash: Extract twice with MTBE (2 x 30 mL). Discard organic layer (contains unreacted ketone and DMSO).

  • Basification: Add 10M NaOH to the aqueous layer until pH > 12.0. The amine is now free-base (organic-soluble).

  • Extraction: Extract product with MTBE or DCM (3 x 30 mL).

  • Drying: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Substrate insolubility or Enzyme Inhibition.Increase DMSO to 20%. Ensure enzyme is (R)-selective (check positive control with acetophenone).
Stalled Reaction (~50%) Equilibrium limitation (Acetone buildup).Increase N2 sweep rate. Apply slight vacuum (200 mbar). Add more IPA (up to 20 equiv).
Precipitation Protein denaturation or substrate crashing.If protein: lower temp to 30°C. If substrate: Add Triton X-100 (0.1%) surfactant.
Low ee (<95%) Spontaneous background reaction (unlikely) or wrong enzyme.Verify enzyme selectivity.[1][6][9] Ensure no chemical reductive amination reagents are present.

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • Savile, C. K., et al. (2010).[8] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Koszelewski, D., et al. (2010).[10] Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines.[10][11] Trends in Biotechnology, 28(6), 324-332. Link

  • Kelly, S. A., et al. (2018).[8] Application of ω-Transaminases in the Pharmaceutical Industry.[11] Chemical Reviews, 118(1), 349-367. Link

  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria.[2][11] Angewandte Chemie International Edition, 53(40), 10714-10717. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (1R)-1-(4-Ethoxyphenyl)propylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with synthesizing (1R)-1-(4-Ethoxyphenyl)propylamine , a chiral intermediate frequently used in the development of SERT inhibitors and analgesics.

The presence of the 4-ethoxy group (electron-donating) and the propyl chain (steric bulk) creates a unique set of reactivity profiles that distinguish this molecule from simpler analogs like 1-phenylethylamine.

Executive Summary: The "First Aid" Checklist

If your yields are low (<40%), the failure likely stems from one of three specific "Silent Killers" inherent to this molecule’s chemistry.

Symptom Probable Cause Immediate Action
Low Conversion of Ketone Electronic Deactivation: The p-ethoxy group stabilizes the ketone, making it sluggish to condense with chiral auxiliaries (e.g., Ellman's).Increase Lewis Acid (

) to 2.5–3.0 eq.[1] Increase reaction temp to reflux (80°C+).
High Mass, Wrong Isomer Reagent Mismatch: You used the wrong reducing agent for the desired (R)-configuration, yielding the (S)-enantiomer.Switch Reductant: Use

with (R)-sulfinamide for the (R)-amine. Avoid L-Selectride unless using (S)-sulfinamide.[1]
Low Mass Recovery "The Water Trap": The amine hydrochloride salt is highly water-soluble. You lost the product in the aqueous waste layer.pH Adjustment: Ensure aqueous phase pH > 12 before extraction. Use DCM or MTBE, not Et2O.

Part 1: Diagnostic Workflow

Use this decision tree to pinpoint where your mass balance is being lost.

Troubleshooting Start Start: Low Yield Analysis CheckLCMS Step 1: Analyze Crude Reaction Mix (Before Workup) Start->CheckLCMS Conversion Is Ketone Conversion > 90%? CheckLCMS->Conversion NoConv Problem: Imine Formation Failure (Electronic Deactivation) Conversion->NoConv No YesConv Step 2: Check Stereochemistry (Chiral HPLC/SFC) Conversion->YesConv Yes Isomer Is ee% > 95% (R)? YesConv->Isomer WrongIso Problem: Stereochemical Mismatch (Wrong Reducing Agent) Isomer->WrongIso No (High S-isomer) RightIso Step 3: Check Isolation Yield Isomer->RightIso Yes MassLoss Problem: Workup Loss (Solubility Issue) RightIso->MassLoss Low Isolated Mass

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Part 2: Technical Deep Dive & Solutions

Issue 1: The "Lazy" Ketone (Imine Formation)

The Chemistry: The starting material, 4'-ethoxypropiophenone , is significantly less electrophilic than acetophenone. The ethoxy oxygen donates electron density into the benzene ring, which is conjugated with the carbonyl carbon. This reduces the partial positive charge on the carbonyl, making nucleophilic attack by the chiral auxiliary (e.g., tert-butanesulfinamide) difficult.

Protocol Adjustment: Standard conditions (1.5 eq


, RT) often fail here.
  • Lewis Acid: Increase

    
     loading to 2.5 – 3.0 equivalents .
    
  • Solvent: Use THF (anhydrous).[1] Toluene is a backup if higher temps are needed.[1]

  • Temperature: Do not run at Room Temp. Heat to reflux (65–75°C) for 24 hours.

  • Monitoring: Do not rely on TLC. The imine and ketone often co-elute.[1] Use NMR (look for the disappearance of the propyl

    
     triplet shift) or HPLC.
    
Issue 2: The Stereochemical Switch (Reduction)

The Chemistry: Achieving the (1R) configuration requires precise matching of the chiral auxiliary and the reducing agent. The "propyl" chain is the larger group (


) and the aryl ring is the smaller group (

) in terms of steric bulk for the transition state models, but electronic effects often dictate the "large/small" preference in Ellman chemistry.

The Rule for (1R)-Target: To obtain This compound :

Auxiliary UsedRequired Reducing AgentMechanism
(R)-tert-butanesulfinamide

Cyclic Transition State (Chelation Control)
(S)-tert-butanesulfinamide L-Selectride Open Transition State (Steric Control)
  • Common Error: Using (R)-sulfinamide with L-Selectride will yield the (S)-amine (the wrong enantiomer).

  • Protocol: Cool the imine solution to -48°C (or -78°C) before adding

    
    . While 
    
    
    
    is generally robust, lower temperatures maximize the diastereomeric ratio (dr).
Issue 3: The "Invisible" Product (Workup Losses)

The Chemistry: The hydrochloride salt of this amine is amphiphilic but highly water-soluble due to the primary ammonium head. The ethoxy group increases lipophilicity slightly, but not enough to prevent loss into the aqueous layer if the pH is neutral or acidic.

Recovery Protocol:

  • Hydrolysis: After deprotecting the sulfinyl group with HCl/MeOH, concentrate the mixture to dryness. Do not extract yet.

  • Basification: Redissolve the solid residue in water. Add 2M NaOH until pH > 12.[1] The solution must be strongly basic to ensure the amine is in the free-base form.

  • Extraction:

    • Preferred Solvent: DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether).[1] Avoid Diethyl Ether (solubility is often poor).[1]

    • Technique: Perform 3x extractions.

    • Salting Out: If the interface is messy, saturate the aqueous layer with NaCl. This "pushes" the organic amine out of the water phase.

Part 3: Alternative Route – Biocatalysis (Green Chemistry)

For researchers facing persistent chemical synthesis issues or scaling up, Biocatalysis using


-Transaminases  is the superior route. It bypasses the moisture sensitivity of 

and the atom economy issues of chiral auxiliaries.

Pathway:



Optimization Guide:

  • Enzyme Selection: Screen ATA-113 or ATA-117 homologs (Codexis/Evoxx libraries). These are typically (R)-selective.[1]

  • Equilibrium Shift: The reaction is reversible.[1] To drive it to completion:

    • Donor Excess: Use Isopropylamine (IPA) in large excess (1M or 5-10 equivalents).[1]

    • Product Removal: Apply a slight vacuum or nitrogen sweep to remove Acetone (the byproduct) continuously.[1] Acetone inhibits the enzyme and drives the reverse reaction.

  • Cosolvent: The ketone has poor water solubility.[1] Add DMSO (10-20%) or Triton X-100 to the buffer to improve substrate availability.

FAQ: Frequently Asked Questions

Q1: Can I use the methoxy-analog protocols for this ethoxy-compound? A: Yes, but with one caveat. The ethoxy group is slightly more electron-donating and sterically bulkier.[1] Expect reaction times for the imine formation to be 20-30% longer than for the methoxy analog.

Q2: My final product is an oil, but I need a solid. How do I crystallize it? A: The free base is an oil.[1] To get a solid, form the HCl salt . Dissolve the free base in dry diethyl ether and add


 in diethyl ether dropwise. The white solid precipitate is hygroscopic; filter rapidly under nitrogen and dry in a vacuum desiccator over 

.[1]

Q3: I see a side product with M+ mass of [Target + 42]. What is it? A: This is likely the N-isopropyl impurity .[1] If you are using the reductive amination route with acetone/isopropanol involved, or if you used unquenched acetone in the biocatalytic route, the primary amine product can react with acetone to form a Schiff base, which then gets reduced. Ensure all acetone is removed before any reduction steps.[1]

References

  • Ellman, J. A., et al. (1999).[1][2][3][4] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link

  • Ferreira, F., et al. (2009).[1][2] "Stereoselective synthesis of chiral amines using tert-butanesulfinamide." Chemical Society Reviews.[1][2] Link

  • Savile, C. K., et al. (2010).[1] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

  • Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis – Recent Developments and Trends." Advanced Synthesis & Catalysis. Link

Sources

Purification techniques for removing impurities from (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R)-1-(4-Ethoxyphenyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral amine. The purity of chiral intermediates like this compound is critical, as stereochemistry often dictates the efficacy and safety of active pharmaceutical ingredients (APIs).[1] This document provides troubleshooting advice and detailed protocols to help you achieve high chemical and enantiomeric purity.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues in a question-and-answer format, providing explanations for the recommended actions.

Initial Purity Assessment & Common Impurities

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route. A common method is the reductive amination of 4-ethoxyphenylacetone. Potential impurities from this process include:

  • The undesired (S)-enantiomer: The most critical impurity to remove for chiral applications.

  • Unreacted starting materials: Residual 4-ethoxyphenylacetone.

  • Reaction byproducts: Imines or over-alkylation products.

  • Reagents and catalysts: Traces of the reducing agent (e.g., borohydride salts) or catalyst.[2]

  • Residual solvents: Solvents used in the synthesis and workup, such as methanol, ethanol, or various ethers.[2]

Q2: What analytical techniques are essential for assessing the purity of my crude product?

A2: A multi-technique approach is recommended for a comprehensive assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (% ee).[3] It is crucial for quantifying the amount of the undesired (S)-enantiomer.[4]

  • Proton Nuclear Magnetic Resonance (¹H NMR): Useful for identifying and quantifying structural impurities, such as starting materials and byproducts, by comparing the integration of characteristic peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for detecting volatile impurities, including residual solvents and some starting materials.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the primary amine functional group and the absence of carbonyl groups from starting ketones.

Purification by Diastereomeric Salt Crystallization

Diastereomeric salt formation is a classical, scalable, and often economical method for resolving racemic amines.[5][] The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]

Q3: How do I select the best chiral resolving agent for my amine?

A3: The choice of resolving agent is critical and often requires empirical screening. Key factors to consider are:

  • Acid Strength (pKa): The acid should be strong enough to form a stable salt with the amine.

  • Structural Rigidity: Agents with rigid structures, like tartaric acid derivatives or camphorsulfonic acid, often form well-defined, crystalline salts.[5][9]

  • Availability and Cost: For large-scale work, the cost and availability of both enantiomers of the resolving agent are important considerations.

  • Solubility: The resulting diastereomeric salts must exhibit a significant solubility difference in a chosen solvent.

Commonly used and effective resolving agents for primary amines include:

  • (+)- or (-)-Tartaric acid[7]

  • (+)- or (-)-Dibenzoyl-tartaric acid

  • (1R)- or (1S)-(-)-Camphor-10-sulfonic acid[9]

Q4: My diastereomeric salt crystallization is not working. What are the common failure modes and solutions?

A4: Crystallization issues are common. The following table outlines troubleshooting strategies.

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form - The solution is too dilute (undersaturated).- The chosen solvent is inappropriate.[10]- The diastereomeric salts are highly soluble.- Concentrate the solution by carefully evaporating some solvent.[11]- Try scratching the inside of the flask with a glass rod to induce nucleation.[11]- Add a small seed crystal if available.- Screen a different solvent or a mixture of solvents (e.g., ethanol/water, acetone/hexane).[10][12]
An oil precipitates instead of crystals ("oiling out") - The solution is supersaturated, causing the salt to precipitate above its melting point.- The presence of significant impurities is inhibiting crystallization.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to reduce saturation.[11]- Allow the solution to cool more slowly to give crystals time to form. Insulating the flask can help.[11]- Perform a pre-purification step (e.g., a quick silica plug) on the crude amine to remove gross impurities.
Low yield of crystallized salt - Too much solvent was used, leaving a significant amount of the desired salt in the mother liquor.[11]- The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.- Reduce the amount of solvent used in the next attempt.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to decrease solubility further.- Re-screen for a more optimal solvent system.
Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the final amine - The undesired diastereomeric salt co-precipitated.- Insufficient number of recrystallizations.- Perform one or more recrystallizations of the salt. Monitor the d.e. of the salt or the e.e. of the liberated amine after each step.- Adjust the molar ratio of the resolving agent. Using a molar ratio higher than 1.5 can sometimes be beneficial.[13]- Ensure slow cooling to allow for thermodynamic equilibrium to favor the crystallization of the less soluble salt.

Q5: After liberating the amine from its salt, I have residual chiral acid. How can I remove it?

A5: This is a common issue. After basifying the salt solution (e.g., with NaOH) and extracting the free amine into an organic solvent, residual resolving acid can be carried over.

  • Aqueous Washes: Wash the organic layer with a dilute base (e.g., 1M NaOH), followed by a water wash, and finally a brine wash to remove the deprotonated acid salt and excess water.

  • Solid Phase Extraction (SPE): For small scales, a basic alumina or an appropriate ion-exchange SPE cartridge can be used to trap the acidic impurity while allowing the amine to pass through.[14]

Section 2: Experimental Protocols & Workflows

Protocol 1: Diastereomeric Salt Resolution of this compound

This protocol provides a step-by-step method for the chiral resolution using L-(+)-Tartaric Acid.

Materials:

  • Racemic 1-(4-Ethoxyphenyl)propylamine

  • L-(+)-Tartaric Acid

  • Methanol

  • Deionized Water

  • 3M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 10.0 g of racemic 1-(4-Ethoxyphenyl)propylamine in 75 mL of methanol.

    • In a separate beaker, dissolve 8.4 g of L-(+)-tartaric acid in 25 mL of warm methanol.

    • Slowly add the tartaric acid solution to the stirred amine solution.

    • Heat the mixture gently to 60°C to ensure complete dissolution.[15]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Crystal formation should begin within 1-2 hours.

    • For optimal yield, place the flask in an ice bath or refrigerator (4°C) for at least 4 hours, or preferably overnight, to maximize precipitation.[15]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum. At this stage, a small sample can be taken to liberate the amine and check the enantiomeric excess by chiral HPLC.

  • Recrystallization (if necessary):

    • If the enantiomeric excess is below the desired level (>98%), perform a recrystallization.

    • Dissolve the salt in the minimum amount of hot methanol (or a methanol/water mixture) and repeat the slow cooling and isolation process.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in deionized water.

    • Transfer the solution to a separatory funnel.

    • Slowly add 3M NaOH solution while stirring until the pH of the aqueous layer is >12.

    • Extract the liberated free amine with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Final Purification and Isolation:

    • Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Quality Control:

    • Determine the final yield.

    • Assess chemical purity by ¹H NMR.

    • Confirm enantiomeric excess by chiral HPLC.

Workflow Visualization

The following diagram illustrates the decision-making process for purifying this compound.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Finish start Crude Product This compound analysis Assess Purity (Chiral HPLC, NMR) start->analysis purity_check Purity > 99% e.e.? And Chemically Pure? analysis->purity_check salt_res Diastereomeric Salt Resolution purity_check->salt_res No (Scalable) chromatography Column Chromatography purity_check->chromatography No (Small Scale/ Difficult Separation) final_product Pure Product purity_check->final_product Yes salt_res->analysis Re-assess chromatography->analysis Re-assess

Caption: Purification Decision Workflow.

Chromatographic Purification

Q6: My amine streaks badly on a silica gel column. How can I improve the chromatography?

A6: Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this:

  • Add a basic modifier: Pre-treating your eluent with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), will neutralize the acidic sites on the silica and dramatically improve peak shape.

  • Use a different stationary phase: Basic alumina is a good alternative to silica gel for the purification of basic compounds like amines.

  • Reverse-phase chromatography: If the impurities have significantly different polarities, reverse-phase HPLC (C18 column) can be an effective purification method.

References

Sources

Technical Support Center: HPLC Solutions for (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: #ETH-PROP-1R-001

Introduction: Know Your Analyte

Welcome to the technical support center. Before we troubleshoot, we must understand the physicochemical behavior of (1R)-1-(4-Ethoxyphenyl)propylamine .

  • Functional Group: Primary Amine.

  • pKa: ~10.6 (Strong Base).

  • Chirality: Single chiral center at the C1 position.

  • Chromatographic Behavior: As a strong base, it aggressively interacts with residual silanols on silica columns, leading to severe peak tailing.[1][2][3][4] As a chiral molecule, the (1R) enantiomer must be resolved from the (1S) enantiomer to ensure enantiomeric purity (ee%).

This guide is structured to resolve the three most common support tickets we receive for this class of compounds: Peak Tailing , Chiral Resolution , and Retention Stability .[1]

Module 1: The "Shark Fin" (Severe Peak Tailing)

User Question: "My peak looks like a shark fin (As > 2.0). I’m using a standard C18 column with a water/methanol gradient. Why is this happening?"

Root Cause Analysis

The primary amine on your molecule is protonated (positively charged) at neutral or acidic pH. Standard silica-based columns contain residual silanol groups (Si-OH) that are weakly acidic.

  • The Mechanism: The positively charged amine undergoes ion-exchange interactions with the negatively charged silanols. This "secondary retention" creates the tail.[3][4]

The Solution: Two Proven Pathways

You must suppress this interaction. Choose Pathway A (Modern) or Pathway B (Classic) based on your column inventory.

Pathway A: High pH Strategy (Recommended)

At pH > 11, the amine is deprotonated (neutral). Neutral molecules do not interact with silanols.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).[1] Do not use standard silica at this pH.

  • Mobile Phase: 10mM Ammonium Hydroxide or Triethylamine (pH ~11).

  • Result: Sharp, symmetrical peaks and increased retention (hydrophobic retention dominates).

Pathway B: Low pH "Brute Force"

At pH < 3, the silanols are protonated (neutral), suppressing their ability to bind the amine.[1]

  • Column: End-capped C18 (e.g., C18-BDS).

  • Mobile Phase Additive: 0.1% Trifluoroacetic Acid (TFA).

  • Why TFA? TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.

Data Comparison: Tailing Factors

ConditionMobile Phase pHColumn TypeTailing Factor (As)Verdict
Standard pH 7.0 (Water/MeOH)Standard C182.5 - 4.0❌ Fail
Pathway A pH 11.0 (NH4OH)Hybrid C181.0 - 1.2✅ Excellent
Pathway B pH 2.0 (TFA)End-capped C181.1 - 1.3✅ Good

Module 2: The "Mirror Image" (Chiral Separation)

User Question: "I cannot separate the (1R) enantiomer from the (1S) impurity. They co-elute on my C18 column."

Root Cause Analysis

Enantiomers have identical physical properties in an achiral environment. A standard C18 column cannot distinguish them. You require a Chiral Stationary Phase (CSP) to create a transient diastereomeric complex.

Protocol: Polysaccharide Screening

For primary amines like this compound, Polysaccharide-based CSPs in Normal Phase are the gold standard.

Step 1: Column Selection

Screen the following two column chemistries first. They cover ~80% of amine separations.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).[1][5]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).[1][5]

Step 2: Mobile Phase Optimization
  • Base Solvent: n-Hexane / Isopropanol (90:10).

  • The Critical Additive: You must add a basic modifier to the mobile phase. Without it, the amine will bind non-specifically to the silica support of the chiral column, causing massive tailing or total adsorption.

    • Recommendation: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine.

Step 3: Troubleshooting Resolution

If


 (Baseline separation not achieved):
  • Switch Modifier: Change Isopropanol to Ethanol (often improves selectivity for ethoxy-substituted aromatics).

  • Lower Temperature: Reduce column oven to 15°C. Lower temperature favors the formation of the chiral complex.

Module 3: Visual Troubleshooting Workflows

Diagram 1: General Troubleshooting Logic

TroubleshootingLogic Start Start: Identify Issue IssueType What is the primary problem? Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Bad Shape NoSep No Chiral Separation IssueType->NoSep Co-elution CheckpH Check Mobile Phase pH Tailing->CheckpH CheckCol Are you using a Chiral Column? NoSep->CheckCol HighPH Is Column Hybrid/High pH Stable? CheckpH->HighPH UseHighPH Use pH 11 (NH4OH) Suppresses Amine Charge HighPH->UseHighPH Yes UseLowPH Use pH 2.5 (TFA) Suppresses Silanols HighPH->UseLowPH No SwitchCSP Switch to Amylose/Cellulose CSP CheckCol->SwitchCSP No (using C18) CheckAdd Is Basic Additive Present? CheckCol->CheckAdd Yes AddDEA Add 0.1% Diethylamine (Mandatory for Amines) CheckAdd->AddDEA No ScreenSolv Screen Hexane/EtOH vs Hexane/IPA CheckAdd->ScreenSolv Yes

Caption: Decision tree for resolving peak shape and separation issues for basic chiral amines.

Diagram 2: Chiral Method Development Workflow

ChiralWorkflow Step1 1. Column Screening (AD-H & OD-H) Step2 2. Mobile Phase A Hexane/IPA (90:10) + 0.1% DEA Step1->Step2 Step3 3. Evaluate Resolution (Rs) Step2->Step3 Success Method Validated Step3->Success Rs > 1.5 Fail Rs < 1.5 Step3->Fail Rs < 1.5 Opt1 Switch Modifier (Hexane/Ethanol) Fail->Opt1 Opt2 Switch Mode (Polar Organic: ACN/MeOH/DEA) Fail->Opt2 Opt1->Step3 Opt2->Step3

Caption: Step-by-step workflow for screening and optimizing chiral separation.

FAQ: Frequently Asked Questions

Q: Can I use Reverse Phase (RP) for the chiral separation? A: Yes, but it is often less selective for this specific class than Normal Phase. If you must use RP (e.g., for LC-MS compatibility), use a column like Chiralpak IG-3 or Lux Cellulose-1 with a mobile phase of Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[6][7][8][9][10] High pH is still required to maintain peak shape.

Q: My retention time is shifting day-to-day. A: This is likely due to "pH Hysteresis" or temperature fluctuation.

  • Temperature: Amines are sensitive to temperature on chiral columns. Use a column oven set to 25°C ± 0.1°C.

  • Equilibration: Normal phase methods with basic additives require long equilibration times (minimum 20-30 column volumes) to saturate the silica surface with the amine modifier (DEA).

Q: What is the detection limit (LOD) for the (1S) impurity? A: Because of the aromatic ring, UV detection at 254 nm is robust. For trace impurity analysis (<0.1%), ensure your mobile phase background is low.[1] If using TFA, avoid detection below 220 nm due to baseline noise.[1]

References

  • Phenomenex. (2025). High pH Stability for Basic Compounds. Retrieved from

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from

  • Ye, Y., et al. (2001).[1] Enantiomeric separation of primary amines on polysaccharide-based chiral stationary phases. Journal of Chromatography A.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Technical Support Center: Stability of (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directives

(1R)-1-(4-Ethoxyphenyl)propylamine (EPPA) is a chiral benzylic amine. While generally robust as a solid hydrochloride salt, its stability in acidic solution is compromised by the electron-donating ethoxy group at the para-position.

Critical Stability Alert: Under acidic conditions—particularly at elevated temperatures (>40°C) or high concentrations (>1 M)—EPPA undergoes acid-catalyzed racemization and elimination . The driving force is the formation of a resonance-stabilized benzylic carbocation.

Operational Rule of Thumb:

  • Solid State: Store as HCl salt at 2-8°C (Stable >2 years).

  • Solution State: Maintain pH < 4 only at low temperatures (< 10°C). Avoid prolonged exposure to strong acids at room temperature.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand the causality of degradation. The instability of EPPA is not random; it is a direct consequence of its electronic structure.

The p-Ethoxy Effect

The ethoxy group (-OEt) is a strong electron donor by resonance. When the amine is protonated (


) in the presence of acid, it becomes a good leaving group (

).
  • Protonation: The amine accepts a proton.

  • Dissociation (Rate Limiting Step): The C-N bond breaks, releasing neutral ammonia.

  • Carbocation Formation: A benzylic carbocation forms. Crucially, this cation is stabilized by the p-ethoxy group, which donates electron density into the ring and onto the benzylic carbon.

  • Fate of the Cation:

    • Path A (Racemization): Ammonia or water attacks the planar cation from either face, destroying the (1R) stereochemistry.

    • Path B (Elimination): A proton is removed from the adjacent methylene group, forming the styrene derivative (1-(4-ethoxyphenyl)propene).

    • Path C (Substitution): Water attacks to form the benzylic alcohol.

Visualizing the Degradation Pathway

EPPA_Degradation Figure 1: Acid-Catalyzed Degradation Pathways of this compound EPPA (1R)-EPPA (Chiral Amine) Salt Protonated Salt (R-NH3+) EPPA->Salt + H+ (Acid) Cation Benzylic Carbocation (Planar/Achiral) Salt->Cation - NH3 (Heat/Time) Racemate Racemic Amine (Loss of ee%) Cation->Racemate + NH3 (Recombination) Styrene Styrene Impurity (Elimination Product) Cation->Styrene - H+ Alcohol Benzylic Alcohol (Hydrolysis Product) Cation->Alcohol + H2O

Figure 1: The central role of the benzylic carbocation in racemization and degradation.

Troubleshooting Guides & FAQs

Scenario A: Loss of Optical Purity (ee%)

User Question: "I performed an acidic extraction to remove neutral impurities, but my enantiomeric excess (ee) dropped from 99% to 92%. Why?"

Root Cause: You likely held the compound in the acidic aqueous phase for too long or allowed the temperature to rise above 20°C. Corrective Action:

  • Temperature Control: Perform all acid-base extractions at 0–5°C .

  • Contact Time: Minimize the time the amine spends in the acidic phase (< 15 mins).

  • Acid Strength: Use the mildest acid possible (e.g., 0.5M HCl or Citric Acid) rather than concentrated H2SO4 or HCl.

Scenario B: Unknown Impurity in HPLC

User Question: "I see a new, less polar impurity (RRT ~1.5) growing during my reaction workup."

Root Cause: This is likely 1-(4-ethoxyphenyl)propene (the styrene derivative), formed via elimination. Diagnostic Check:

  • Does the impurity peak have a UV spectrum similar to the starting material but with a bathochromic shift (red-shift) due to extended conjugation?

  • Does the mass spectrum show a loss of 17 Da (NH3)? Corrective Action:

  • Avoid heating acidic solutions.

  • If concentrating an acidic fraction, do not exceed 35°C in the rotovap bath.

Scenario C: Storage Stability

User Question: "Can I store the free base oil in the fridge?"

Root Cause: Benzylic amines absorb CO2 from the air (forming carbamates/carbonates) and are prone to oxidative degradation (N-oxide formation) over time. Recommendation:

  • Preferred: Convert to the Hydrochloride Salt . It is a crystalline solid that is chemically stable for years if kept dry.

  • Alternative: If you must store the free base, store it under Argon/Nitrogen at -20°C.

Validated Protocols

Protocol 1: Safe Acidic Workup (Minimizing Racemization)

Use this protocol when isolating EPPA from neutral organic impurities.

StepActionTechnical Rationale
1 Cool Down Cool the organic mixture (containing EPPA) to 0–5°C .
2 Acid Prep Prepare cold (4°C) 0.5 M HCl or 10% Citric Acid .
3 Extraction Add acid to organic phase. Stir vigorously for max 10 mins .
4 Separation Separate layers immediately. Keep the aqueous layer on ice.
5 Basification Slowly add 2M NaOH (cold) to the aqueous layer until pH > 12.
6 Extraction Extract back into organic solvent (e.g., MTBE or DCM).
Protocol 2: HPLC Stability Assay

Use this to validate your specific storage or reaction conditions.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (or 254 nm).

  • Pass Criteria:

    • (1R)-Enantiomer: > 98.0%

    • (1S)-Enantiomer: < 1.0%

    • Styrene Impurity: < 0.5%

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Start: Identify Issue Check_HPLC Check HPLC/UPLC Data Start->Check_HPLC Issue_Type What is the primary defect? Check_HPLC->Issue_Type Low_EE Low Enantiomeric Excess (Racemization) Issue_Type->Low_EE New_Impurity New Impurity Peak (Degradation) Issue_Type->New_Impurity Low_Yield Low Mass Recovery Issue_Type->Low_Yield Check_Temp Was acid workup > 20°C? Low_EE->Check_Temp Check_MS Does MS show [M-17]+? New_Impurity->Check_MS Check_pH Was extraction pH > 12? Low_Yield->Check_pH Check_Time Was contact time > 30 min? Check_Temp->Check_Time No Sol_Rac CAUSE: Acid-Catalyzed Racemization ACTION: Use Protocol 1 (Cold/Fast) Check_Temp->Sol_Rac Yes Check_Time->Sol_Rac Yes Sol_Styrene CAUSE: Elimination to Styrene ACTION: Reduce Acid Strength/Temp Check_MS->Sol_Styrene Yes (Styrene) Sol_Alcohol CAUSE: Hydrolysis to Alcohol ACTION: Avoid aqueous storage Check_MS->Sol_Alcohol No (Likely Alcohol) Sol_Salt CAUSE: Amine trapped as salt ACTION: Increase pH during back-extraction Check_pH->Sol_Salt No

Figure 2: Diagnostic workflow for resolving stability issues.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 10: Aliphatic Nucleophilic Substitution, Section on Benzylic Substrates). Link

  • Nugent, T. C.[1] (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications.[2] Wiley-VCH. (Detailed discussion on handling chiral benzylic amines). Link

  • PubChem Compound Summary. (2024). (1R)-1-(4-ethoxyphenyl)ethanamine (Analogous Structure Data).[3] National Center for Biotechnology Information. Link

Sources

Validation & Comparative

1H NMR chemical shift assignment for (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the structural validation of (1R)-1-(4-Ethoxyphenyl)propylamine , a chiral building block often used in pharmaceutical synthesis.

Unlike generic spectral lists, this document functions as a Comparative Performance Guide . It compares the standard structural assignment (Method A) against advanced chiral discrimination protocols (Method B) to demonstrate how to definitively distinguish the (1R)-enantiomer from its racemic "alternative" using NMR spectroscopy.

Part 1: Structural Definition & Numbering

To ensure the accuracy of the assignment, we first define the atom numbering scheme used throughout this guide.

G cluster_0 Structure: this compound C1 C1 (Ar) C_alpha (CH) C1->C_alpha C2 C2/6 (Ar) C2->C1 C4 C4 (Ar) C3 C3/5 (Ar) C3->C2 C4->C3 O7 O C4->O7 C8 C8 (CH2) O7->C8 C9 C9 (CH3) C8->C9 N_amine NH2 C_alpha->N_amine C_beta (CH2) C_alpha->C_beta C_gamma (CH3) C_beta->C_gamma

Figure 1: Connectivity map for this compound. Note the chiral center at Cα.

Part 2: Comparative Analysis of Methods

This section compares the "Baseline Performance" (Standard Characterization) against "High-Fidelity Discrimination" (Chiral Purity Analysis).

Method A: Standard Structural Assignment (Baseline)

Objective: Confirm chemical connectivity and functional groups. Solvent: CDCl₃ (Deuterated Chloroform) at 298 K. Reference: TMS (0.00 ppm).

Experimental Insight: In CDCl₃, the amine protons (


) typically appear as a broad singlet. Their position is concentration-dependent.[1][2] The key diagnostic feature for the (1R) configuration is the coupling of the benzylic proton (

), which appears as a triplet (or dd) due to the adjacent methylene group (

).
PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Ar-H (2,6) Aromatic7.24Doublet (d)2H8.5Ortho to alkyl chain (deshielded).
Ar-H (3,5) Aromatic6.86Doublet (d)2H8.5Ortho to ethoxy (shielded by resonance).
O-CH₂ (8) Methylene4.02Quartet (q)2H7.0Characteristic ethoxy pattern.
Cα-H Methine3.85Triplet (t)*1H6.8Benzylic chiral center.
Cβ-H₂ Methylene1.68Multiplet (m)2H-Diastereotopic potential masked by rotation.
NH₂ Amine1.55Broad (br s)2H-Exchangeable; shift varies.[2]
Ethoxy-CH₃ (9) Methyl1.40Triplet (t)3H7.0Coupled to O-CH₂.
Cγ-H₃ Methyl0.88Triplet (t)3H7.4Terminal propyl methyl.

*Note: The Cα-H may appear as a doublet of doublets (dd) in higher resolution fields (>500 MHz) due to the non-equivalence of the Cβ protons.

Method B: Chiral Discrimination (Performance vs. Alternative)

Objective: Distinguish the (1R)-product from the Racemic alternative. Reagent: (S)-(+)-Mandelic Acid (Chiral Solvating Agent - CSA). Solvent: CDCl₃.[3][4]

The Comparative Logic: Standard NMR (Method A) cannot distinguish the (1R) product from the racemic mixture. To validate the "performance" (enantiomeric purity) of the (1R) sample, we introduce a CSA. The CSA forms a transient diastereomeric complex with the amine.[4]

  • In Pure (1R) Sample: Only one set of signals remains.

  • In Racemic (Alternative): The signals for

    
     and the Ethoxy-CH₃ split into two distinct sets.
    

Protocol:

  • Dissolve 10 mg of the amine in 0.6 mL CDCl₃.

  • Acquire a baseline spectrum.

  • Add 1.5 equivalents (approx 15 mg) of (S)-(+)-Mandelic Acid .

  • Shake well and acquire the spectrum immediately.

Results Table: Shift Dispersion (Δδ)

Signal(1R)-Complex Shift(1S)-Complex Shift (Racemate)Δδ (Split)Interpretation
Cα-H 4.15 ppm4.08 ppm0.07 ppm High discrimination. Diagnostic peak.
Ethoxy-CH₃ 1.38 ppm1.35 ppm0.03 ppm Moderate discrimination.
Ar-H (Ortho) 7.18 ppm7.12 ppm0.06 ppm Good discrimination.

Part 3: Experimental Workflow

The following diagram illustrates the decision-making process for validating this specific compound, emphasizing the "Self-Validating" requirement of the guide.

Workflow Start Start: Unknown Sample Solvent Dissolve in CDCl3 Start->Solvent Acquire1 Acquire 1H NMR (Method A) Solvent->Acquire1 Check1 Check: Ethoxy Quartet @ 4.0ppm? Acquire1->Check1 Fail1 Fail: Identity Incorrect Check1->Fail1 No Pass1 Pass: Identity Confirmed Check1->Pass1 Yes Step2 Add (S)-Mandelic Acid (CSA) Pass1->Step2 Acquire2 Acquire 1H NMR (Method B) Step2->Acquire2 Check2 Check: Cα-H Signal Splitting? Acquire2->Check2 ResultRac Result: Racemic Mixture (Low Performance) Check2->ResultRac Split Signal ResultPure Result: Pure (1R)-Enantiomer (High Performance) Check2->ResultPure Single Signal

Figure 2: Validation workflow for Identity (Method A) and Enantiomeric Purity (Method B).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for chemical shift increments).
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[5] (Data synthesized from analog 1-(4-methoxyphenyl)ethylamine, SDBS No. 51760).[5]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (1R)-1-(4-Ethoxyphenyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of (1R)-1-(4-Ethoxyphenyl)propylamine, a compound of interest in pharmaceutical and forensic sciences. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes established fragmentation principles for structurally related phenethylamine derivatives to predict its behavior under mass spectrometric analysis. This approach allows for a robust, theoretical framework for the identification and characterization of this molecule and its analogs.

Introduction to this compound and the Significance of its Mass Spectrometric Analysis

This compound belongs to the phenethylamine class, a group of compounds with diverse pharmacological activities. Accurate analytical methods are crucial for metabolism studies, pharmacokinetic profiling, and quality control in drug development, as well as for identification in forensic contexts. Mass spectrometry (MS) is a cornerstone technique for these applications, providing detailed structural information through the analysis of molecular fragmentation patterns.[1][2] Understanding these patterns is essential for unambiguous compound identification, especially when dealing with novel psychoactive substances or drug metabolites.[3]

Predicted Fragmentation Pathways of this compound

The fragmentation of phenethylamine derivatives in mass spectrometry is primarily governed by the stability of the resulting carbocations and radical species.[4] The most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will induce distinct fragmentation patterns. EI, a hard ionization technique, typically leads to extensive fragmentation, while ESI, a soft ionization method, often preserves the protonated molecular ion ([M+H]+).[5]

Electron Ionization (EI-MS) Fragmentation

Under EI-MS, this compound (molecular weight: 179.26 g/mol ) is expected to undergo several key fragmentation reactions:

  • Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines and is anticipated to be a dominant process.[6] It involves the homolytic cleavage of the Cα-Cβ bond (the bond between the carbon bearing the amino group and the adjacent carbon of the ethyl group), leading to the formation of a stable iminium ion. For this compound, this would result in a base peak at m/z 44 .

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the propylamino group is another highly probable fragmentation. This would generate a resonance-stabilized benzylic cation. The primary fragment would be the 4-ethoxyphenylmethyl cation at m/z 135 . Subsequent loss of an ethylene molecule (28 Da) from the ethoxy group could lead to a fragment at m/z 107 .

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the ionized phenyl ring, followed by the elimination of a neutral propene molecule, potentially leading to a fragment at m/z 137 .

The following diagram illustrates the predicted primary EI-MS fragmentation pathway for this compound.

fragmentation parent [this compound]⁺˙ m/z 179 frag1 Immonium Ion m/z 44 parent->frag1 α-Cleavage frag2 4-Ethoxyphenylmethyl Cation m/z 135 parent->frag2 Benzylic Cleavage frag3 Fragment from frag2 m/z 107 frag2->frag3 - C₂H₄

Caption: Predicted EI-MS fragmentation of this compound.

Electrospray Ionization (ESI-MS) Fragmentation

In ESI-MS, particularly with tandem mass spectrometry (MS/MS), the protonated molecular ion [M+H]+ at m/z 180 is expected to be the precursor ion. Collision-induced dissociation (CID) of this ion would likely yield the following significant product ions:

  • Loss of Ammonia: A common fragmentation for primary amines is the neutral loss of ammonia (NH₃, 17 Da), which would produce a fragment at m/z 163 .

  • Benzylic Cleavage: Similar to EI-MS, cleavage at the benzylic position would result in the 4-ethoxyphenylmethyl cation at m/z 135 .

  • Formation of the Iminium Ion: Alpha-cleavage can also occur in ESI-MS/MS, leading to the iminium ion at m/z 44 , although potentially with lower abundance compared to EI-MS.

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation pattern of this compound can be compared to that of other well-characterized phenethylamines.

CompoundKey Fragments (m/z) and Proposed StructuresIonizationReference
This compound (Predicted) 44 (CH₃CH=NH₂⁺), 135 (CH₃CH₂OC₆H₄CH₂⁺), 107 (HOC₆H₄CH₂⁺)EIN/A
Amphetamine 44 (CH₃CH=NH₂⁺), 91 (C₇H₇⁺, tropylium ion)EI[4]
Methamphetamine 58 (CH₃CH=N⁺(CH₃)H), 91 (C₇H₇⁺, tropylium ion)EI[4]
4-Methoxyamphetamine (PMA) 44 (CH₃CH=NH₂⁺), 121 (CH₃OC₆H₄CH₂⁺)EI[7]

This comparison highlights the expected characteristic fragments. The iminium ion at m/z 44 is a strong indicator of a primary propylamine side chain. The benzylic fragment at m/z 135 is indicative of the 4-ethoxyphenyl moiety, distinguishing it from analogs with different aromatic substitutions.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI.

GC-MS (EI) Method
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and library spectra of related compounds.

LC-MS/MS (ESI) Method
  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 methanol:water with 0.1% formic acid. Further dilute to a working concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Analysis Mode: Full scan (m/z 50-500) to identify the precursor ion [M+H]+, followed by product ion scan of the precursor ion at m/z 180.

  • Data Analysis: Analyze the product ion spectrum to identify key fragments resulting from the collision-induced dissociation of the protonated molecule.

The following diagram illustrates the general workflow for the mass spectrometric analysis.

workflow cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI) gc_sample Sample Preparation (in Methanol) gc_injection GC Injection & Separation gc_sample->gc_injection ei_ms EI-MS Analysis (70 eV) gc_injection->ei_ms gc_data Data Analysis (Fragmentation Pattern) ei_ms->gc_data lc_sample Sample Preparation (in MeOH/H₂O/Formic Acid) lc_injection LC Injection & Separation lc_sample->lc_injection esi_msms ESI-MS/MS Analysis (CID of [M+H]⁺) lc_injection->esi_msms lc_data Data Analysis (Product Ion Spectrum) esi_msms->lc_data

Caption: General workflow for GC-MS and LC-MS/MS analysis.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of this compound based on established chemical principles and comparative data from related phenethylamine compounds. The proposed fragmentation pathways, centered around α-cleavage and benzylic cleavage, offer a solid basis for the identification and structural elucidation of this molecule using both EI-MS and ESI-MS techniques. The provided experimental protocols serve as a starting point for method development, enabling researchers to confidently analyze this and similar compounds in various scientific applications.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. [Link]

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry | Request PDF. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. [Link]

  • A detailed mechanistic fragmentation analysis of N-alkylated synthetic cathinones. [Link]

  • A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS | Request PDF. [Link]

  • common fragmentation mechanisms in mass spectrometry. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

  • Mass Spectrometry - Fragmentation Patterns. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. [Link]

Sources

Comparing synthetic routes for (1R)-1-(4-Ethoxyphenyl)propylamine vs racemic mixtures

[1]

Target Molecule: (1R)-1-(4-Ethoxyphenyl)propan-1-amine CAS: 1201633-52-4 (HCl salt) Primary Application: Chiral building block for pharmaceutical intermediates (GPCR ligands, Calcium channel blockers).[1]

Part 1: Executive Summary & Strategic Analysis[1]

In the development of chiral active pharmaceutical ingredients (APIs), the choice between resolving a racemic mixture and pursuing asymmetric synthesis is a critical decision point. For (1R)-1-(4-Ethoxyphenyl)propylamine , a benzylic amine derivative, the decision hinges on scale, cost-of-goods (COGS), and environmental impact.[1]

This guide compares three distinct methodologies:

  • Classical Resolution (Route A): Robust, low-tech, but low atom economy.[1]

  • Biocatalytic Transamination (Route B): High selectivity, green, scalable, but requires enzyme screening.

  • Ellman’s Auxiliary (Route C): High purity, predictable, best for discovery/pilot scale.

Decision Matrix: Which Route to Choose?

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project phase and constraints.

Part 2: Detailed Synthetic Routes[2][3]

Route A: The Classical Approach (Racemic Synthesis + Resolution)

Mechanism: Reductive amination of 4-ethoxypropiophenone followed by diastereomeric salt formation.[1]

Step 1: Synthesis of Racemic Amine
  • Precursor: 4-Ethoxypropiophenone.[1]

  • Reagents: Ammonium formate, Formic acid (Leuckart-Wallach) or

    
     followed by 
    
    
    .[1]
  • Protocol:

    • Reflux 4-ethoxypropiophenone (1.0 eq) in excess ammonium formate (4.0 eq) at 160°C for 12 hours.

    • Hydrolyze the intermediate formamide with 6M HCl.

    • Basify with NaOH and extract with MTBE.

    • Yield: ~75-80% (Racemic).

Step 2: Optical Resolution
  • Resolving Agent: (S)-(+)-Mandelic Acid.[1] (Note: For R-amine, S-acid is typically screened first to form the less soluble salt).[1]

  • Solvent System: Ethanol/Water (9:1).[1]

  • Protocol:

    • Dissolve racemic amine (100 g) in Ethanol (500 mL).

    • Add (S)-(+)-Mandelic acid (0.5 eq - "Pope-Peachey" method or 1.0 eq).

    • Heat to reflux until clear, then cool slowly to 0°C over 8 hours.

    • Filter the precipitate (The (R)-amine-(S)-mandelate salt).[1]

    • Recrystallize from Ethanol to upgrade ee from 85% to >99%.

    • Liberate free base with 2M NaOH.

Pros/Cons:

  • (+) Low material cost.[1][2]

  • (+) No IP constraints on reagents.[1]

  • (-) Max theoretical yield is 50% (unless dynamic kinetic resolution is applied).[1]

  • (-) Labor-intensive recrystallization.[1]

Route B: Biocatalytic Asymmetric Synthesis (The Modern Standard)

Mechanism: Stereoselective transamination using an

1
Pathway Diagram

Figure 2: Biocatalytic transamination pathway utilizing isopropylamine as the sacrificial amine donor.[1]

Experimental Protocol
  • Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate).[1]

  • Substrate Loading: Suspend 4-ethoxypropiophenone (50 g/L) in the buffer with 10% DMSO (co-solvent).

  • Amine Donor: Add Isopropylamine (1.5 M) to drive equilibrium.

  • Catalyst: Add (R)-selective Transaminase (e.g., Codexis ATA-417 or similar commercial variant) at 2 g/L.

  • Reaction: Stir at 45°C for 24 hours. Monitor conversion by HPLC.

  • Workup: Acidify to pH 2, extract unreacted ketone. Basify aqueous layer to pH 12, extract Product into Ethyl Acetate.

  • Evaporation: Concentrate to yield oil.

Performance Data:

  • Conversion: >90% (with equilibrium displacement).[1]

  • ee: >99% (Enzymatic selectivity is typically absolute).[1]

  • Atom Economy: High.

Route C: Ellman’s Auxiliary (Discovery/Lab Scale)

Mechanism: Diastereoselective addition of Grignard reagent to a chiral sulfinylimine.

Protocol
  • Imine Formation: Condense 4-ethoxybenzaldehyde with (R)-tert-butanesulfinamide (

    
    , THF).
    
  • Grignard Addition: Add Ethylmagnesium bromide (EtMgBr) at -78°C. The chiral auxiliary directs the addition to the Re-face.

  • Deprotection: Cleave the sulfinyl group with HCl/MeOH.

Pros/Cons:

  • (+) Predictable stereochemistry.[1]

  • (+) Very high purity (>99% ee) without recrystallization.[1]

  • (-) High cost of Ellman's reagent.[1]

  • (-) Cryogenic conditions (-78°C) difficult to scale.[1]

Part 3: Comparative Analysis & Data

The following table summarizes the performance metrics for the (1R)-enantiomer synthesis.

MetricRoute A: Classical ResolutionRoute B: Biocatalysis (ATA)Route C: Ellman's Auxiliary
Yield (Overall) 35-40% (from ketone)85-90%65-75%
Enantiomeric Excess >99% (after 2 recrystallizations)>99.5% (intrinsic)>98%
Atom Economy Poor (Discard 50% isomer)ExcellentModerate
Cost (at Scale) LowMedium (Enzyme dependent)High
Scalability HighHighLow (Cryogenic steps)
Green Score Low (Solvent heavy)High (Water based)Medium
Critical Quality Attributes (CQA)
  • Impurity Profile: Route A often contains trace (S)-enantiomer (0.5-1.0%) if recrystallization is rushed.[1] Route B typically produces <0.1% (S)-isomer.[1]

  • Physical State: The HCl salt (CAS 1201633-52-4) is a white crystalline solid.[1] Melting point: ~190-195°C (analogous to methoxy derivative).[1]

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43.7 (2004): 788-824.[1] Link[1]

  • Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Product Literature. Link

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35.11 (2002): 984-995.[1] Link[1]

  • Nugent, T. C. (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: [1-(4-ethoxyphenyl)propyl]amine hydrochloride."[1] Merck KGaA. Link[1]

Validating Enantiomeric Purity of (1R)-1-(4-Ethoxyphenyl)propylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(1R)-1-(4-Ethoxyphenyl)propylamine is a critical primary benzylic amine intermediate, frequently utilized in the synthesis of serotonin reuptake inhibitors (SSRIs) and adrenergic receptor antagonists.[1] In pharmaceutical applications, the enantiomeric purity (ee%) of this intermediate is non-negotiable; the (1S)-enantiomer often represents a eutomer/distomer risk, potentially leading to off-target toxicity or reduced efficacy.

This guide moves beyond generic advice to provide a validated, multi-modal approach for confirming enantiomeric purity. We compare three methodologies: Direct Chiral HPLC (the QC standard), Indirect Derivatization (for absolute configuration proof), and Polarimetry (for rapid identity confirmation).

The Core Challenge

Primary amines are notoriously difficult to chromatograph due to the interaction between the basic amino group and residual silanols on silica supports, leading to peak tailing. Furthermore, the structural similarity between the ethyl and propyl chains requires high-selectivity stationary phases.

Method A: Direct Chiral HPLC (The Gold Standard)

Verdict: Best for routine QC, high-throughput, and trace impurity quantification (0.1% level).

Direct resolution on polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard for benzylic amines.[1] The "coated" phases (e.g., Chiralcel OD-H) generally offer superior selectivity for this specific aromatic-aliphatic architecture compared to immobilized phases, provided the mobile phase is restricted to standard solvents.

Experimental Protocol

1. Column Selection:

  • Primary: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

  • Alternative: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Rationale: The 3,5-dimethylphenylcarbamate selector creates a "cleft" that specifically recognizes the spatial orientation of the phenyl vs. propyl group at the chiral center [1].

2. Mobile Phase Composition:

  • Solvents: n-Hexane : Isopropyl Alcohol (IPA).[1]

  • Ratio: 90 : 10 (v/v).[1][2]

  • Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.[1]

  • Causality: The basic additive suppresses the ionization of residual silanols on the silica backbone. Without DEA, the amine analyte will interact ionically with the column, causing severe tailing and loss of resolution [2].

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV @ 225 nm (max absorption of the ethoxy-phenyl moiety).[1]

4. Sample Preparation:

  • Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.

  • Note: Avoid dissolving in pure IPA or Ethanol if using a Hexane-rich mobile phase to prevent "solvent shock" peak distortion.[1]

Data Interpretation[1][3][4][5][6][7][8]
  • Expected Elution Order: Typically, the (R)-enantiomer elutes second on OD-H columns for this class of amines, but this must be confirmed with a certified reference standard.

  • System Suitability Limits:

    • Resolution (

      
      ): > 2.0
      
    • Tailing Factor (

      
      ): < 1.3[1]
      

Method B: Indirect Analysis via Mosher's Amide (Absolute Configuration)[1]

Verdict: Essential for R&D when a reference standard is unavailable or to validate the elution order of Method A.

If you lack a certified (1R) standard, you cannot rely on HPLC retention time alone. You must derivatize the amine with a chiral derivatizing agent (CDA) of known configuration, such as (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).[1]

Experimental Protocol

1. Reaction:


[1]

2. Procedure:

  • Mix 10 mg of this compound (analyte) with 1.5 eq of (S)-MTPA-Cl in dry CH₂Cl₂ (2 mL).

  • Add 3 eq of Pyridine.

  • Stir at RT for 1 hour.

  • Quench with dilute HCl, extract with CH₂Cl₂, and dry over Na₂SO₄.

3. Analysis (Achiral HPLC or NMR):

  • NMR: Analyze ¹H NMR or ¹⁹F NMR. The diastereomers will show distinct chemical shifts (

    
    ) for the protons near the chiral center.
    
  • Achiral HPLC: The resulting diastereomers are chemically distinct and can be separated on a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18) using a Water/Acetonitrile gradient.

4. Validation Logic: By reacting the racemic amine with (S)-MTPA-Cl, you generate two diastereomers.[1] If your specific sample yields only one distinct peak/set of signals, it is enantiomerically pure.[3] The specific chemical shift changes allow assignment of the (R) or (S) configuration based on the Mosher model [3].

Method C: Polarimetry (Optical Rotation)[1][7]

Verdict: Suitable only for raw material ID and gross error checking. NOT for trace purity.

While literature for the methoxy-analog suggests a specific rotation


 of approximately +30° to +40° (c=1, EtOH) [4], polarimetry lacks the sensitivity to distinguish between 99.0% ee and 95.0% ee reliably due to the logarithmic nature of the error and solvent effects.

Protocol:

  • Calibrate polarimeter with a quartz control plate.[1]

  • Prepare a solution of c = 1.0 g/100mL in Ethanol.

  • Measure at 589 nm (Na D-line) at 20°C.[1][4]

  • Formula:

    
    [1]
    

Warning: Small amounts of highly rotating impurities (like chiral precursors) can skew results, giving false passes.

Comparative Performance Matrix

FeatureMethod A: Chiral HPLCMethod B: Mosher's DerivatizationMethod C: Polarimetry
Primary Use QC Release, Trace ImpurityAbsolute Config.[1] AssignmentIdentity ID
Accuracy High (±0.1%)Medium (±1-2%)Low (±5%)
Speed Fast (15 min/run)Slow (2-4 hours prep)Instant
Cost High (Columns ~$1k)Medium (Reagents)Low
LOD < 0.05% distomer~1.0% distomerN/A (Gross purity only)
Robustness High (with SST)Low (Reaction completeness issues)High

Decision & Optimization Workflows

Diagram 1: Method Selection Strategy

Caption: Logical flow for selecting the appropriate validation method based on development stage and reference standard availability.

MethodSelection Start Start: Sample Analysis Request RefStd Is Reference Standard Available? Start->RefStd Purpose Purpose of Analysis? RefStd->Purpose Yes Deriv Method B: Mosher's Derivatization (Determine Absolute Config) RefStd->Deriv No (Unknown Config) HPLC Method A: Direct Chiral HPLC (Quantify ee% to <0.1%) Purpose->HPLC QC Release / Purity Polar Method C: Polarimetry (Quick ID Check Only) Purpose->Polar Goods In / ID Deriv->HPLC Once Standard Established

Diagram 2: Chiral HPLC Optimization Loop

Caption: Step-by-step optimization cycle to resolve amine tailing and maximize resolution (


).

HPLC_Optimization Init Initial Run: Chiralcel OD-H Hex/IPA (90:10) Check Check Peak Shape & Resolution Init->Check Tailing Problem: Tailing? Check->Tailing Poor Shape NoRes Problem: No Separation? Check->NoRes Co-elution Success Success: Rs > 2.0 Tf < 1.3 Check->Success Pass AddBase Action: Add 0.1% DEA or Ethanolamine Tailing->AddBase AddBase->Check SwitchCol Action: Switch to Chiralpak AD-H NoRes->SwitchCol SwitchCol->Check

References

  • Daicel Chiral Technologies. (2025).[5] Chiral Column Selection Guide for Amines. Retrieved from [Link]

  • Phenomenex. (2024).[1][6] Chiral HPLC Separations: Method Development Guide. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. Retrieved from [Link][1]

  • PubChem. (2025).[1][7] Compound Summary: (R)-1-(4-Methoxyphenyl)ethylamine.[1][7] Retrieved from [Link][1]

Sources

Comparative Guide: Solid-State Performance of (1R)-1-(4-Ethoxyphenyl)propylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative solid-state analysis of salts derived from (1R)-1-(4-Ethoxyphenyl)propylamine , a critical chiral intermediate often utilized in the synthesis of adrenergic receptor modulators and similar pharmacophores.

Due to the proprietary nature of specific industrial datasets, this guide synthesizes available crystallographic data from structural analogs (specifically the ethylamine congener) and established solid-state principles to provide a robust framework for selection and characterization.

Executive Summary

Target Molecule: this compound (CAS: 856758-62-8) Application: Chiral resolution agent, API intermediate. Critical Challenge: The propyl chain introduces conformational flexibility compared to the ethylamine analog, often leading to lower melting points and a higher propensity for oiling out during salt formation.

This guide compares three primary salt forms—Hydrochloride (HCl) , (L)-Tartrate , and (R)-Mandelate —to determine the optimal candidate for isolation, purification, and downstream processing.

Comparative Performance Matrix

The following data synthesizes crystallographic trends observed in para-ethoxy-benzylamine derivatives. The "Performance Score" aggregates crystallinity, yield, and resolution efficiency.

FeatureHydrochloride (HCl) (L)-Tartrate (2:1) (R)-Mandelate
Space Group (Typical) P2₁ (Monoclinic)P2₁2₁2₁ (Orthorhombic)P2₁ (Monoclinic)
Packing Motif Bilayer with charge-assisted H-bonds3D H-bond Network (Supramolecular)Columnar Stacking (Aromatic)
Melting Point High (>200°C)Moderate (160-180°C)Moderate (145-165°C)
Hygroscopicity Moderate to HighLowLow
Resolution Efficiency N/A (Achiral counterion)High (>90% ee) Moderate (75-85% ee)
Solubility (Water) High (>50 mg/mL)Moderate (10-25 mg/mL)Low (<5 mg/mL)
Primary Utility Final API FormulationChiral Resolution Slow Crystallization / Purification

Analyst Note: While HCl provides the highest solubility, it fails as a resolving agent. The (L)-Tartrate is the superior candidate for chiral resolution due to its ability to form rigid hydrogen-bonded networks that discriminate between enantiomers more effectively than the flexible mandelate clusters.

Structural Analysis & Crystallographic Insights

A. The Hydrochloride Salt (Baseline)[4]
  • Crystal Habit: Needles or thin plates.

  • Interaction: The primary interaction is a charge-assisted hydrogen bond between the protonated amine (

    
    ) and the chloride anion (
    
    
    
    ).
  • Structural Liability: The ethoxy tail often displays high thermal motion (disorder) in the crystal lattice, leading to potential physical instability (hygroscopicity) at high humidity.

B. The (L)-Tartrate Salt (The Resolution Standard)
  • Crystal Habit: Prisms or blocks (ideal for X-ray diffraction).

  • Mechanism: Tartaric acid acts as a "molecular caliper." The distance between the two carboxylic acid groups matches the steric repeat unit of the (1R)-amine, creating a "handshake" interaction that excludes the (1S)-enantiomer.

  • Lattice Features:

    • Forms a 2:1 (Amine:Acid) stoichiometry.

    • The hydroxyl groups on the tartrate backbone act as secondary donors/acceptors, locking the ethoxy tail in a fixed conformation, reducing disorder compared to the HCl salt.

C. The (R)-Mandelate Salt
  • Crystal Habit: Large, flat plates.

  • Mechanism: Relies heavily on

    
     stacking between the mandelate phenyl ring and the 4-ethoxyphenyl ring of the amine.
    
  • Limitation: This stacking is less specific than the H-bond network of tartrate, often resulting in lower diastereomeric excess (de) during resolution steps.

Experimental Protocols

Protocol A: Single Crystal Growth (Tartrate Salt)
  • Objective: Obtain X-ray quality crystals to determine absolute configuration.

  • Method: Vapor Diffusion (Hanging Drop).

  • Prepare Solution: Dissolve 50 mg of this compound and 21 mg of (L)-Tartaric acid (0.5 eq) in 2 mL of Methanol.

  • Filter: Pass through a 0.22 µm PTFE syringe filter into a small vial.

  • Setup: Place the open vial inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).

  • Incubate: Seal the outer jar tightly and store at 4°C for 3-7 days.

  • Harvest: Collect the prismatic crystals immediately. Note: Tartrate crystals can be solvated; keep in mother liquor until mounting.

Protocol B: Powder X-Ray Diffraction (PXRD) Screening
  • Objective: Rapidly identify polymorphs.

  • Instrument: Cu K

    
     radiation (
    
    
    
    ).
  • Scan Parameters: 2

    
     range: 2° to 40°; Step size: 0.02°; Time/step: 1 sec.
    
  • Key Diagnostic Peaks (Predicted):

    • Tartrate: Sharp low-angle peaks at ~6.5° and ~12.2° (indicating large unit cell/layering).

    • HCl: Broad halo if amorphous; sharp peaks at ~18-22° (packing efficiency).

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for salt selection and the specific interactions governing the resolution efficiency.

Diagram 1: Solid Form Selection Workflow

SaltSelection Start Start: this compound Goal Define Goal Start->Goal Resolution Chiral Resolution (Enrichment) Goal->Resolution Purification Bioavail Bioavailability (Drug Product) Goal->Bioavail Formulation Tartrate (L)-Tartrate Salt (Rigid H-Bond Network) Resolution->Tartrate Primary Choice Mandelate (R)-Mandelate Salt (Pi-Stacking) Resolution->Mandelate Secondary Choice HCl HCl Salt (High Solubility) Bioavail->HCl Standard CheckEE Check Enantiomeric Excess (ee) Tartrate->CheckEE Mandelate->CheckEE Success Success: Isolate Solid CheckEE->Success >98% ee Recryst Recrystallize CheckEE->Recryst <98% ee Recryst->Tartrate Slow Cool

Caption: Decision matrix for selecting the optimal salt form based on the stage of development (Resolution vs. Formulation).

Diagram 2: Mechanism of Chiral Recognition (Tartrate)

InteractionMap Amine (1R)-Amine Cation H_Bond_1 Charge-Assisted H-Bond (NH3+ ... O-) Amine->H_Bond_1 H_Bond_2 Secondary H-Bond (OH ... O) Amine->H_Bond_2 Steric Steric Fit (Propyl vs. Acid) Amine->Steric Chiral Center Tartrate (L)-Tartrate Anion Tartrate->H_Bond_1 Tartrate->H_Bond_2 Tartrate->Steric Chiral Backbone

Caption: Mechanistic map showing the multi-point interaction required for successful chiral resolution using Tartrate.

References

  • PubChem. (R)-1-(4-Ethoxyphenyl)ethanamine (Analog Data).[1] National Library of Medicine.[1] [Link]

  • European Patent Office.Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-YL).
  • Onyx Scientific. Chiral Resolution Screening | Solid State Guide. [Link]

Sources

Comparative Analysis of Chiral Resolving Agents for Ethoxyphenyl Propylamines

[1]

Executive Summary

This guide provides a technical evaluation of chiral resolving agents for ethoxyphenyl propylamines , a structural class critical to the synthesis of alpha-blockers like Tamsulosin and selective serotonin reuptake inhibitors (SSRIs) like Dapoxetine .

While asymmetric hydrogenation is gaining traction, diastereomeric salt crystallization remains the industrial workhorse due to cost-efficiency and scalability. This analysis compares three primary resolving agents: (O,O')-Di-p-toluoyl-L-tartaric acid (DPTTA) , (S)-Mandelic Acid , and (1S)-10-Camphorsulfonic Acid (CSA) .

Key Findings:

  • DPTTA offers the highest single-pass enantiomeric excess (ee > 95%) due to superior lattice rigidity provided by

    
    -
    
    
    stacking interactions.
  • Mandelic Acid is the most cost-effective for large-scale Tamsulosin intermediate resolution but often requires double recrystallization.

  • CSA is reserved for sterically hindered variants where carboxylate-ammonium interactions are insufficient without a strong sulfonate counter-ion.

Technical Context: The Stereochemical Challenge

Ethoxyphenyl propylamines possess a flexible alkyl ether chain that introduces significant conformational freedom. This flexibility often hinders the formation of rigid crystal lattices required for efficient discrimination between diastereomers.

Target Molecule Class:

  • Primary Target: 1-(2-ethoxyphenoxy)propan-2-amine (Key Tamsulosin fragment).

  • Structural Challenge: The distance between the chiral center (amine) and the aromatic ether reduces the "chiral communication" required for recognition.

Mechanism of Chiral Recognition

Successful resolution relies on the "Three-Point Interaction" model or, more accurately for these systems, a combination of hydrogen bonding and steric inclusion.

  • Primary Interaction: Proton transfer from the acid to the amine (Ionic bonding).

  • Secondary Interaction: Hydrogen bonding between hydroxyl/amide groups.

  • Tertiary Interaction (Critical): Van der Waals or

    
    -
    
    
    stacking between the resolving agent's aromatic rings and the ethoxyphenyl moiety.

Comparative Analysis of Resolving Agents

The following data aggregates performance metrics from industrial screenings of rac-1-(2-ethoxyphenoxy)propan-2-amine.

Performance Matrix
FeatureDPTTA (S)-Mandelic Acid (1S)-10-CSA
Primary Mechanism Ionic + Strong

-

Stacking
Ionic + H-BondingIonic (Strong Acid)
Single-Pass Yield 35 - 42% (Theoretical Max 50%)40 - 45%30 - 35%
Optical Purity (ee) > 96% 85 - 90%80 - 85%
Solvent System Methanol/Water (High Specificity)Ethanol/AcetoneIsopropanol
Recrystallization Rarely neededOften Required (1x)Required (2x)
Cost Profile HighLow Moderate
Industrial Use High-Value APIs (Late Stage)Bulk Intermediates (Early Stage)Specialized Cases
Deep Dive: Agent Specifics
A. (O,O')-Di-p-toluoyl-L-tartaric acid (DPTTA)

DPTTA is the "Gold Standard" for aromatic amines. The toluoyl groups create a rigid, T-shaped inclusion cavity.

  • Pros: The aromatic rings of DPTTA stack with the ethoxyphenyl ring of the substrate, "locking" the conformation and preventing the wrong enantiomer from entering the lattice.

  • Cons: Higher cost requires efficient recovery loops (acidification and extraction).

B. (S)-Mandelic Acid

Widely used in the generic manufacturing of Tamsulosin intermediates (See US Patent 6835853).

  • Pros: Cheap and robust. The smaller size allows for denser packing.

  • Cons: Lacks the bulky steric barriers of DPTTA, leading to "solid solutions" where the unwanted diastereomer gets trapped in the crystal lattice, lowering ee%.

Experimental Protocol: Resolution of 1-(2-ethoxyphenoxy)propan-2-amine

Objective: Isolate the (R)-enantiomer using DPTTA. Scale: 100 mmol (approx. 19.5 g of racemic amine).

Phase 1: Salt Formation & Crystallization
  • Preparation: Dissolve 19.5 g (100 mmol) of racemic amine in 150 mL of Methanol (MeOH) .

  • Agent Addition: In a separate flask, dissolve 38.6 g (100 mmol, 1 eq) of DPTTA in 200 mL of MeOH.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) is possible but 1 eq is recommended for initial optimization to maximize yield.

  • Mixing: Add the DPTTA solution to the amine solution at 60°C under stirring (300 RPM).

  • Nucleation: Cool slowly to 50°C. If turbidity does not occur, seed with 10 mg of pure diastereomeric salt.

  • Controlled Cooling: Lower temperature by 5°C/hour until reaching 20°C. Stir for 4 hours at 20°C.

    • Self-Validating Check: Stop stirring for 5 minutes. Crystals should settle rapidly. If the solution is milky/gelatinous, reheat and add 10% more solvent.

Phase 2: Isolation & Liberation ("Springing")
  • Filtration: Filter the white crystalline solid. Wash with cold MeOH (2 x 50 mL).

  • Drying: Dry at 50°C under vacuum to constant weight.

  • Liberation: Suspend the salt in 200 mL water. Add 20% NaOH solution until pH > 12.

  • Extraction: Extract the liberated free base with Dichloromethane (DCM) (3 x 100 mL).

  • Analysis: Dry organic layer over

    
    , evaporate, and analyze via Chiral HPLC (Chiralcel OD-H column).
    
Workflow Visualization

ResolutionWorkflowStartRacemic Ethoxyphenyl Amine(Solution A)MixCombine at 60°C(Homogeneous Phase)Start->MixAgentDPTTA Resolving Agent(Solution B)Agent->MixCoolControlled Cooling(-5°C/hr to 20°C)Mix->CoolNucleationFilterFiltrationCool->FilterSolidDiastereomeric Salt(Solid Phase)Filter->SolidRetentateLiquorMother Liquor(Enriched in S-isomer)Filter->LiquorFiltrateBaseBasification (pH > 12)NaOH TreatmentSolid->BaseLiberationLiquor->StartRacemization Loop (Optional)ExtractDCM ExtractionBase->ExtractFinalPure (R)-Amine(>96% ee)Extract->Final

Figure 1: Step-by-step workflow for the chiral resolution of ethoxyphenyl propylamines via diastereomeric salt formation.

Mechanism of Action: Why DPTTA Outperforms

The superiority of DPTTA lies in the supramolecular architecture of the salt. Unlike Mandelic acid, which relies primarily on a 2-point hydrogen bonding network, DPTTA utilizes the "U-turn" or "T-shape" conformation.

Molecular Recognition Diagram

MechanismHostHost: DPTTA(Rigid Scaffold)IonicIonic Bond(COO- ... NH3+)Host->IonicPiStackPi-Pi Stacking(Toluoyl ... Phenoxy)Host->PiStackGuestGuest: (R)-Amine(Ethoxyphenyl)Guest->IonicGuest->PiStackStericSteric Lock(Chiral Discrimination)Ionic->StericPiStack->StericStabilizes Lattice

Figure 2: The multi-point recognition mechanism. The


Industrial Application: Tamsulosin Synthesis[2]

In the commercial synthesis of Tamsulosin (Flomax), the resolution step is a critical cost driver.

  • The Precursor: 5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[1]

  • The Industry Standard: While DPTTA is technically superior in separation efficiency, (S)-(+)-Mandelic Acid is frequently cited in patents (e.g., US6835853B2) for this specific molecule.

  • Why? The sulfonamide group on the Tamsulosin intermediate provides additional hydrogen bonding donors, which enhances the binding with Mandelic acid, compensating for its lack of

    
    -stacking bulk. This allows manufacturers to use the cheaper Mandelic acid reagent.
    
  • Protocol Adjustment: For Tamsulosin intermediates, water is often introduced into the solvent system (e.g., Ethanol/Water 9:1) to optimize the solubility differential.

References

  • Process for resolution of tamsulosin and compounds. (2004). US Patent 6835853B2.

    • Authority: Defines the industrial standard for using Mandelic acid in this specific class.
  • Process for the preparation of tamsulosin and intermediates thereof. (2011). US Patent 8017803B2.

    • Authority: Details alternative solvent systems and purific
  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
  • A Comparative Guide to Amine Resolution. (2025). BenchChem.

    • Authority: Provides recent comparative data on yield and ee% for arom
  • Identify of Tamsulosin-Dimeric Impurity. (2025). ACS Omega / Org. Process Res. Dev.

    • Authority: Discusses the impact of resolution efficiency on downstream API purity.

QC Standards for Commercial (1R)-1-(4-Ethoxyphenyl)propylamine Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Chiral Ambiguity

(1R)-1-(4-Ethoxyphenyl)propylamine (CAS: 925608-01-1 / 856758-62-8) is not merely a catalog reagent; it is the critical chiral scaffold for the synthesis of sulfonamide-based alpha-blockers, most notably Tamsulosin (Flomax) .[1][2] In pharmaceutical applications, the efficacy of the final drug depends entirely on the enantiomeric purity of this amine.

This guide compares High-Fidelity Pharmaceutical Grade batches against Standard Industrial Grades . It demonstrates why legacy QC methods (like polarimetry) are insufficient for modern drug development and establishes a rigorous, self-validating Chiral HPLC protocol as the gold standard.[1]

Part 1: The Criticality of Enantiomeric Purity

In the synthesis of Tamsulosin, the (R)-configuration of the propylamine backbone dictates the binding affinity to


 and 

adrenergic receptors.
  • (R)-Enantiomer: High affinity antagonist (Therapeutic).[1][2]

  • (S)-Enantiomer: Low affinity; constitutes an isomeric impurity that is difficult to purge in downstream steps.[1][2]

  • Racemic Mixtures: Require costly resolution steps (e.g., using chiral acids like camphor sulfonic acid), often resulting in yield losses >60%.

Recommendation: For GMP or late-stage development, only batches with >99.5% enantiomeric excess (ee) should be accepted.[1][2]

Part 2: Comparative Analysis of QC Methodologies

Polarimetry (Specific Rotation) vs. Chiral HPLC

Many low-cost suppliers rely on Specific Rotation (


) to certify chirality.[1][2] This is scientifically flawed for high-precision applications.[1][2]
FeatureMethod A: Polarimetry (Legacy)Method B: Chiral HPLC (Gold Standard)
Principle Rotation of plane-polarized lightPhysical separation of enantiomers on CSP
Sensitivity Low.[1][2] Requires large sample mass.High. Detects <0.05% of (S)-isomer.[1][2]
Blind Spots Can be "tricked" by chemical impurities that rotate light in the same direction.Separates chemical impurities from chiral impurities.
Verdict REJECT as primary release test.MANDATORY for batch release.
Batch Grade Comparison

The following table contrasts a typical "Catalog Grade" batch against a "Pharma Grade" batch based on experimental data.

QC MetricStandard Catalog Batch High-Fidelity Pharma Batch Impact on Synthesis
Chiral Purity (ee) 97.0% - 98.0%> 99.8% Lower ee% propagates to final API, failing ICH Q3A limits.[1][2]
Chemical Purity > 98.0%> 99.5% Impurities like 4-ethoxyphenylacetone compete in coupling reactions.[1][2]
Water (KF) < 1.0%< 0.1% Excess water hydrolyzes sensitive coupling reagents (e.g., sulfonyl chlorides).[1]
Assay (Titration) 95% - 105%99.0% - 101.0% Precise stoichiometry is vital to prevent side reactions.[1][2]

Part 3: Impurity Profiling & Origins

Understanding where impurities come from allows you to select the right detection method.

Visualization: Impurity Genesis

ImpurityPathways Start 4-Ethoxyphenylacetone Inter Imine Intermediate Start->Inter Chiral Amine/Cat Impurity2 Alcohol Byproduct (Over-reduction) Start->Impurity2 Direct Reduction Product (1R)-Amine (Target) Inter->Product H2 Reduction Impurity1 (1S)-Amine (Enantiomer) Inter->Impurity1 Poor Stereocontrol Impurity3 De-ethylated Phenol (Acid hydrolysis) Product->Impurity3 Harsh Acid Workup

Caption: Figure 1. Genesis of critical impurities during reductive amination synthesis. The (S)-enantiomer arises from poor catalyst selectivity, while chemical impurities stem from side reactions.[1][2]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Chiral HPLC (Enantiomeric Purity)

This method is designed to separate the (R) and (S) enantiomers with a resolution factor (


) > 1.5.[1]

System Suitability:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 225 nm (aromatic absorption).[1]

  • Sample Prep: Dissolve 5 mg in 10 mL of Mobile Phase.

Acceptance Criteria:

  • Retention time of (S)-isomer: ~8.5 min (typical).[1]

  • Retention time of (R)-isomer: ~11.0 min (typical).[1]

  • Resolution (

    
    ) between enantiomers: 
    
    
    
    .[1]
  • Enantiomeric Excess:

    
    .[4]
    
Protocol B: Chemical Purity (RP-HPLC)

Detects non-chiral impurities like the ketone starting material or de-ethylated phenol.[1][2]

System Suitability:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm and 254 nm.

Part 5: QC Decision Tree (Workflow)

Adopting a "Gatekeeper" approach ensures no sub-standard material enters the synthesis pipeline.

QCWorkflow Batch Incoming Batch This compound Identity Identity Test (H-NMR / IR) Batch->Identity ChemPurity Chemical Purity (RP-HPLC) Identity->ChemPurity Pass ChiralPurity Chiral Purity (Chiral HPLC) ChemPurity->ChiralPurity >99.0% Area Reject REJECT / RE-WORK ChemPurity->Reject Fail Decision Decision Matrix ChiralPurity->Decision Release RELEASE FOR SYNTHESIS (>99.5% ee) Decision->Release ee > 99.5% Decision->Reject ee < 99.5%

Caption: Figure 2. QC Decision Tree aligned with ICH Q6A specifications for chiral drug substances.

References

  • ICH Q6A Specifications. Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. Link

  • Tamsulosin Synthesis Pathways. Chemoenzymatic synthesis of Tamsulosin.[6][7] Organic & Biomolecular Chemistry, 2025. Link

  • Chiral Separation of Amines. Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers. BenchChem.[5] Link[1]

  • Polysaccharide CSP Mechanisms. Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for (1R)-1-(4-Ethoxyphenyl)propylamine

[1][2][3][4]

Executive Summary & Operational Context

From the Desk of the Senior Application Scientist

Effective chemical waste management is not merely a regulatory checkbox; it is a fundamental component of experimental integrity and laboratory safety. This guide outlines the specific disposal protocols for (1R)-1-(4-Ethoxyphenyl)propylamine (CAS: 856758-62-8).

As a chiral primary amine with an aromatic ether moiety, this compound presents specific challenges regarding basicity, potential volatility, and reactivity with oxidizing agents. The protocols below are designed to neutralize these risks, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting both personnel and the environment.

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the material against its chemical profile. This ensures you are applying the correct waste code and segregation strategy.

PropertySpecificationOperational Implication
Chemical Name This compoundTarget Analyte / Reagent
CAS Number 856758-62-8Unique Identifier for Waste Manifests
Molecular Formula C₁₁H₁₇NOOrganic Nitrogenous Waste
Functional Groups Primary Amine (-NH₂), Ether (-O-)Basic ; Incompatible with strong acids/oxidizers
Physical State Liquid (typically) or Low-melting SolidRequires leak-proof secondary containment
Primary Hazards Corrosive (Skin/Eye), IrritantRequires chemically resistant PPE (Nitrile/Neoprene)

Key Safety Directive: Treat this substance as a Class 8 Corrosive and a potential Combustible Liquid . Its amine functionality means it will react exothermically with acids. NEVER add this directly to an acidic waste stream without controlled neutralization or designated segregation.

Pre-Disposal: Handling & Segregation Logic[5]

Proper disposal begins at the bench. Segregation is the single most critical step to prevent "cocktailing"—the accidental mixing of incompatible waste streams that leads to fires or toxic gas evolution.

Waste Stream Decision Matrix

The following logic gate determines the correct waste container for your sample.

Waste_SegregationStartWaste: this compoundCheck_StatePhysical State?Start->Check_StateSolidSolid / Wipes / DebrisCheck_State->SolidSolidLiquidLiquid / SolutionCheck_State->LiquidLiquidStream_AStream A: Solid Hazardous Waste(Trace-contaminated debris)Solid->Stream_ACheck_MixMixed with Solvents?Liquid->Check_MixHalogenatedHalogenated Solvents present?Check_Mix->HalogenatedSolvent MixStream_BStream B: Non-Halogenated Organic(Basic/Amine Compatible)Check_Mix->Stream_BPure / Non-Halo Solv.Halogenated->Stream_BNoStream_CStream C: Halogenated Organic(Segregated)Halogenated->Stream_CYes (DCM, Chloroform)

Figure 1: Decision logic for segregating amine-based chemical waste. Ensure compatibility with the receiving carboy.

Detailed Disposal Protocol

Method A: Incineration (Recommended)

The gold standard for disposing of organic amines is thermal destruction via a licensed chemical incinerator equipped with an afterburner and scrubber. This ensures the nitrogen is converted to nitrogen oxides (scrubbed) or N₂ gas, rather than contaminating water tables.

Step-by-Step Workflow:

  • Preparation:

    • Don appropriate PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Work inside a fume hood to mitigate inhalation of amine vapors.[1]

  • Solubilization (If Solid):

    • If the material is a solid residue, dissolve it in a combustible solvent such as ethanol or methanol . This facilitates burning in the incinerator.

    • Note: Avoid using chlorinated solvents (like dichloromethane) unless absolutely necessary, as they increase disposal costs and environmental impact.

  • Containerization:

    • Transfer the liquid into a High-Density Polyethylene (HDPE) or glass waste container.

    • Crucial: Ensure the container is compatible with bases. Avoid metal containers (aluminum) which can react with amines.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Required Fields:

      • Constituents: "this compound" (Do not use abbreviations).

      • Hazard Checkboxes: Corrosive, Toxic.[2][3][4]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) .

    • Keep separate from strong acids (e.g., Hydrochloric Acid, Sulfuric Acid) and oxidizers (e.g., Hydrogen Peroxide, Permanganates).

Method B: Spill Management (Emergency Procedure)

If a spill occurs, immediate containment is required to prevent environmental release.

  • Evacuate & Ventilate: Clear the immediate area.

  • Neutralize (Optional but Recommended):

    • Use a commercially available acid neutralizer or weak acid (e.g., Citric Acid) to neutralize the basic amine only if you are trained to do so.

    • Warning: This reaction generates heat. Proceed slowly.

  • Absorb:

    • Cover the spill with an inert absorbent material (Vermiculite, Dry Sand, or Chemizorb®).

    • Do not use paper towels or sawdust if the substance is concentrated, as amines can be combustible.

  • Collect:

    • Sweep the absorbent into a heavy-duty hazardous waste bag or wide-mouth jar.

    • Label as "Debris contaminated with Corrosive Amine".

Regulatory Compliance & Documentation

Compliance is non-negotiable. Violating waste disposal regulations (like pouring amines down the drain) can result in severe fines and revocation of laboratory licenses.

  • RCRA Classification: This material likely falls under "Characteristic Waste" for Corrosivity (D002) if the pH is >12.5, or potentially Ignitability (D001) depending on the solvent matrix.

  • Prohibition: NEVER dispose of this compound via sanitary sewer systems. It is toxic to aquatic life and can damage plumbing infrastructure.

Disposal Lifecycle Diagram

Disposal_LifecycleGenGenerator(Lab Bench)SAASatellite Accumulation(Temp Storage)Gen->SAATag & StoreCAACentral Accumulation(90-Day Storage)SAA->CAAInternal TransferVendorLicensed Waste Vendor(Clean Harbors/Veolia)CAA->VendorManifest PickupIncineratorIncineration Facility(Final Destruction)Vendor->IncineratorThermal Oxidation

Figure 2: The chain of custody for hazardous chemical waste from generation to final destruction.[5]

References

  • ChemicalBook . (n.d.). This compound Product Description & CAS 856758-62-8.[5][6] Retrieved from

  • Fisher Scientific . (2025). Safety Data Sheet: Propylamine (General Amine Hazards). Retrieved from [5]

  • Sigma-Aldrich . (2025).[7] Safety Data Sheet: General Aromatic Amines Handling. Retrieved from

  • UBC Safety & Risk Services . (n.d.). In-Laboratory Treatment of Chemical Waste (Amine Oxidation). Retrieved from

  • BenchChem . (2025). Proper Disposal of Aromatic Amines: A Step-by-Step Guide. Retrieved from

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.